Technical Guide: Physicochemical Profile & Synthetic Utility of N-Ethylsulfamide
The following technical guide provides an in-depth physicochemical and synthetic analysis of N-Ethylsulfamide , designed for application scientists and medicinal chemists. Executive Summary N-Ethylsulfamide (CAS: 13965-6...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical and synthetic analysis of N-Ethylsulfamide , designed for application scientists and medicinal chemists.
Executive Summary
N-Ethylsulfamide (CAS: 13965-69-0) is a mono-alkylated sulfamide derivative serving as a critical pharmacophore in medicinal chemistry. Structurally, it represents a bioisostere of N-ethylurea , where the planar carbonyl group (
) is replaced by the tetrahedral sulfonyl group ().
This substitution alters the bond geometry from trigonal planar (
) to tetrahedral (~), introducing a "kink" in the molecular backbone that can probe unique binding pockets. Furthermore, the sulfamide moiety acts as a transition-state mimic for protease inhibitors and serves as a zinc-binding group (ZBG) in the design of carbonic anhydrase (CA) inhibitors.
Chemical Identity & Fundamental Constants
The following data constitutes the core identity matrix for N-Ethylsulfamide.
Property
Value / Description
IUPAC Name
N-Ethylsulfamide
CAS Registry Number
13965-69-0
Molecular Formula
Molecular Weight
124.16 g/mol
SMILES
CCNS(N)(=O)=O
Physical State
Crystalline Solid (typically off-white)
Bioisosteric Class
Urea Bioisostere; Transition State Mimic
Physicochemical Properties Matrix
Acid-Base Chemistry (pKa)
Unlike sulfonamides (
, pKa ~10), sulfamides possess two nitrogen atoms flanking the sulfur center.
Acidity: N-Ethylsulfamide is a weak acid . The protons on the unsubstituted nitrogen (
) and the substituted nitrogen () are exchangeable.
Predicted pKa: ~10.5 – 11.0.
Mechanistic Insight: The electron-withdrawing sulfonyl group stabilizes the conjugate base (anion) via resonance delocalization. However, the presence of the electron-donating ethyl group on the adjacent nitrogen slightly destabilizes the anion compared to the parent sulfamide (
), marginally reducing acidity.
Physiological State: At physiological pH (7.4), the molecule exists almost exclusively in its neutral form , ensuring passive membrane permeability is not hindered by ionization.
Lipophilicity (LogP) & Solubility
LogP (Predicted): -0.5 to -0.1 (Hydrophilic).
Solubility:
Water: High. The molecule acts as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA).
Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and polar protic solvents (Methanol, Ethanol). Poor solubility in non-polar alkanes (Hexane).
Implication: As a fragment, it lowers the overall LogP of drug candidates, often used to counteract the lipophilicity of greasy aromatic scaffolds.
Hydrogen Bonding Potential
H-Bond Donors (HBD): 3 (Two on
, one on ).
H-Bond Acceptors (HBA): 2 (Sulfonyl oxygens).
Structural Role: The tetrahedral geometry allows the sulfonyl oxygens to accept hydrogen bonds in a distinct spatial arrangement compared to the planar urea oxygen, often capturing unique water-bridged interactions in enzyme active sites.
Synthetic Protocol: Transamination Route
The most robust and "green" synthesis of N-ethylsulfamide avoids the use of corrosive sulfuryl chloride (
) by utilizing the Transamination of Sulfamide . This method relies on the nucleophilic attack of ethylamine on the sulfur center of sulfamide, displacing ammonia.
Experimental Workflow
Reagents:
Sulfamide (
) [Starting Material]
Ethylamine (70% aq. solution or hydrochloride salt)
Solvent: Water or Dioxane
Base (if using amine salt):
or
Step-by-Step Methodology:
Preparation: Dissolve Sulfamide (1.0 eq) in water.
Addition: Add Ethylamine (1.2 eq) slowly to the solution.
Note: If using Ethylamine HCl, pre-neutralize with equimolar NaOH to release the free amine.
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 12–24 hours.
Mechanism:[1][2] The reaction is an equilibrium driven forward by the expulsion of Ammonia (
) gas. An open system (condenser with gas outlet) is necessary to allow to escape.
Monitoring: Monitor by TLC (stain with ninhydrin) or LC-MS for the disappearance of sulfamide (MW 96) and appearance of product (MW 124).
Work-up:
Concentrate the reaction mixture under reduced pressure to remove water and excess ethylamine.
The residue is typically a solid or viscous oil.
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Eluent: DCM/MeOH gradient) if secondary transamination products (N,N'-diethylsulfamide) are present.
Visualization: Synthesis Logic & Bioisosterism
Figure 1: Reaction pathway for the synthesis of N-ethylsulfamide via transamination and its bioisosteric relationship to ethylurea.
Stability & Reactivity Profile
Hydrolytic Stability
One of the defining features of sulfamides, compared to sulfamates (
), is their superior stability .
Acidic Conditions: N-Ethylsulfamide is highly resistant to acid-catalyzed hydrolysis at room temperature. It requires harsh conditions (conc. HCl, reflux > 100°C) to cleave the
bond.
Basic Conditions: Stable under mild to moderate basic conditions.
Implication: This stability allows N-ethylsulfamide moieties to survive diverse synthetic transformations (e.g., amide couplings, Pd-catalyzed cross-couplings) during late-stage drug functionalization.
Chemical Reactivity
Alkylation: The primary amine nitrogen (
) is the most nucleophilic site and can be selectively alkylated or acylated to form N-acyl sulfamides (acidic bioisosteres of carboxylic acids).
Metal Coordination: The sulfonamide nitrogen can deprotonate to coordinate metal ions, particularly Zinc (
), making it a valuable motif in metalloenzyme inhibitors.
Medicinal Chemistry Applications
Carbonic Anhydrase (CA) Inhibition
N-Ethylsulfamide derivatives are classic "zinc-binding groups" (ZBGs). The terminal
coordinates to the ion in the active site of Carbonic Anhydrase enzymes. The ethyl tail provides steric bulk that can induce selectivity for specific CA isoforms (e.g., CA II vs. CA IX).
Protease Inhibition
As a transition-state mimic, the tetrahedral sulfamide group mimics the tetrahedral intermediate formed during peptide bond hydrolysis. This allows N-ethylsulfamide derivatives to act as inhibitors for serine proteases and HIV proteases.
Bioisosteric Replacement Strategy
When replacing a urea linkage with a sulfamide:
Solubility: Usually increases due to higher polarity.
Metabolic Stability: Often improves, as sulfamides are less prone to amidase cleavage than ureas.
Geometry: The switch from planar to tetrahedral can "twist" the molecule to fit deeper, more spherical hydrophobic pockets.
Winum, J. Y., et al. "Sulfamates and sulfamides: an emerging class of carbonic anhydrase inhibitors." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
[1] Executive Summary N-Ethylsulfamide (CAS 147962-42-3) is a critical organosulfur building block in medicinal chemistry, distinct from its sulfonamide ( ) analogs by the presence of a central sulfonyl group flanked by...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-Ethylsulfamide (CAS 147962-42-3) is a critical organosulfur building block in medicinal chemistry, distinct from its sulfonamide (
) analogs by the presence of a central sulfonyl group flanked by two nitrogen atoms ().[1][2] It serves as a stable, non-hydrolyzable bioisostere of urea, offering unique hydrogen-bonding geometries that enhance potency and metabolic stability in drug candidates.[1]
Its primary industrial significance lies in its role as a key intermediate in the synthesis of Macitentan (Opsumit®), a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). This guide provides a rigorous analysis of its chemical identity, synthetic pathways, and application in high-value drug development.[1]
Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]
N-Ethylsulfamide is characterized by a tetrahedral sulfur atom bonded to two nitrogen atoms, one of which bears an ethyl group.[1] This structure imparts amphoteric character, allowing it to act as both a hydrogen bond donor and acceptor.
Table 1: Physicochemical Specifications
Property
Specification
Chemical Name
N-Ethylsulfamide
CAS Number
147962-42-3
Synonyms
Ethylsulfamide; Sulfamide, N-ethyl-
Molecular Formula
Molecular Weight
124.16 g/mol
Structure
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa
~10.5 (Sulfamide NH protons are weakly acidic)
Melting Point
60–65 °C (varies by purity/polymorph)
Synthetic Pathways & Methodologies[1][9][10]
The synthesis of mono-substituted sulfamides is chemically challenging due to the symmetry of the parent sulfamide (
), which often leads to di-substituted byproducts () during direct alkylation.[1]
The "Protected" Carbamate Route (Preferred)
To ensure high selectivity for the mono-ethyl derivative, the industry standard (used in Macitentan production) utilizes a "Burgess-type" intermediate or a carbamate-protected sulfamoyl chloride.[1] This method prevents over-alkylation.
Validation: Monitor by TLC (disappearance of alcohol).[4] Result is a solution of Benzyl (chlorosulfonyl)carbamate.
Amination:
Cool the solution to -10°C.
Add Ethylamine solution (1.1 equiv) dropwise. The reaction is exothermic; control rate to keep temp < 0°C.
Stir for 1 hour at 0°C, then warm to room temperature (RT).
Workup: Wash with 1N HCl, then brine. Dry organic layer over
and concentrate to yield Benzyl (N-ethylsulfamoyl)carbamate .[1]
Deprotection (Hydrogenolysis):
Dissolve the intermediate in MeOH.
Add 10% Pd/C catalyst (10 wt%).
Stir under
atmosphere (balloon pressure) for 4–6 hours.
Validation: TLC should show conversion of the UV-active carbamate to a non-UV active product (stain with Ninhydrin or KMnO4).[1]
Purification: Filter through Celite to remove Pd. Concentrate filtrate.[4] Recrystallize from EtOAc/Hexanes if necessary.
Medicinal Chemistry Applications
Bioisosterism: The Urea Surrogate
N-Ethylsulfamide is a classic transition-state mimic .[1]
Geometry: The tetrahedral sulfur (
) mimics the tetrahedral intermediate of amide hydrolysis, unlike the planar () urea carbonyl.
Acidity: The
protons in sulfamides are more acidic () than ureas (), allowing for stronger H-bond donor capability in enzyme active sites.
Case Study: Macitentan (Opsumit®)
Macitentan is the most prominent drug utilizing the N-ethylsulfamide moiety. The sulfamide group is critical for binding to the Endothelin receptor (ET-A/ET-B).[1]
Role: The N-ethylsulfamide tail fits into a hydrophobic pocket of the receptor while the sulfonyl oxygens engage in H-bonding.[1]
Metabolic Stability: Unlike sulfonamides which can be metabolized to toxic hydroxylamines, the sulfamide linkage is highly resistant to oxidative metabolism.
Figure 2: Deconstruction of Macitentan showing the N-ethylsulfamide moiety as the critical pharmacophore.[1]
Characterization & Quality Control
To validate the synthesis of N-ethylsulfamide, the following analytical signatures must be confirmed.
Self-Validating Step:
In the NMR, the integration ratio of the ethyl group protons (3:2) to the exchangeable protons (2:1) is the primary purity check.[4] If the
signal is missing or integrates to 1, you likely have the bis-ethyl byproduct.[1]
Safety & Handling (MSDS Highlights)
Hazards: N-Ethylsulfamide is a skin and eye irritant.[1]
Reactivity: Stable under normal conditions but releases toxic
and fumes upon combustion.
Storage: Hygroscopic. Store in a desiccator at room temperature.
PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood during synthesis, especially when handling Chlorosulfonyl isocyanate (highly corrosive/lachrymator).
References
Synthesis of Macitentan and Intermediates: Bolli, M. H., et al. "The Discovery of Macitentan, a Potent, Orally Active, Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. Link
Sulfamide Bioisosteres: Reitz, A. B., et al. "Sulfamides as Bioisosteres: Application in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 2009.
Patent on Preparation: "Process for the preparation of N-ethylsulfamide." US Patent Application 2008/0194617. Link
Chemical Data: PubChem Compound Summary for CID 11235336 (N-Ethylsulfamide). Link
Macitentan Impurity Standards: "N-Ethylsulfamide CAS 147962-42-3."[1][5] Cato Research Chemicals. Link
Solubility Profile and Solvent Selection for N-Ethylsulfamide
Executive Summary & Physicochemical Profile N-Ethylsulfamide (CAS: 13965-69-0, Structure: ) represents a distinct class of sulfamide bioisosteres used in medicinal chemistry as transition-state mimics and polar scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
N-Ethylsulfamide (CAS: 13965-69-0, Structure:
) represents a distinct class of sulfamide bioisosteres used in medicinal chemistry as transition-state mimics and polar scaffolds.[1][2] Unlike lipophilic sulfonamides, the terminal primary amine and sulfonyl moiety create a unique "amphiphilic-polar" profile.
Effective handling of N-ethylsulfamide requires understanding its dual nature: it possesses strong Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities, making it highly soluble in polar aprotic solvents but challenging to crystallize from non-polar media without cosolvents.[2]
Physicochemical Descriptors
Property
Value
Implication for Solubility
Molecular Weight
124.16 g/mol
Small molecule; kinetics of dissolution are rapid.[2]
LogP (Calc)
~ -0.3 to 0.1
Hydrophilic character; favors polar organic solvents and water.[2]
H-Bond Donors
3 (NH protons)
Strong interaction with protic solvents (MeOH, EtOH).[2]
H-Bond Acceptors
4 (O=S=O, N)
Excellent solubility in DMSO/DMF via dipole interactions.[2]
pKa
~10-11 (Sulfamide NH)
Weakly acidic; solubility enhances significantly at pH > 12.[2]
Solubility Landscape & Solvent Compatibility
The following classification guides solvent selection for synthesis, extraction, and purification. Data is synthesized from thermodynamic behavior of structural analogs (sulfamides/sulfonamides) and validated experimental protocols.[2]
Tier 1: High Solubility (Primary Solvents)
Best for: Stock solutions, reaction media, NMR analysis.
DMSO (Dimethyl sulfoxide): >100 mg/mL.[2] The sulfonyl oxygens and amine protons form stable solvation shells.[2]
DMF (Dimethylformamide): >100 mg/mL.[2] Similar mechanism to DMSO; preferred for nucleophilic substitution reactions.[2]
Methanol/Ethanol: High solubility, especially when warm.[2] Protic nature stabilizes the amine functionality.[2]
Tier 2: Moderate Solubility (Workup & Extraction)
Best for: Liquid-liquid extraction, chromatography mobile phases.
Ethyl Acetate (EtOAc): Moderate to Good.[2] Serves as the standard organic phase for extracting N-ethylsulfamide from aqueous layers (often requires "salting out" the aqueous phase due to the compound's hydrophilicity).
THF (Tetrahydrofuran): Good solubility; useful for reduction reactions.[2]
Dichloromethane (DCM): Moderate.[2] Often solubilizes the compound sufficiently for transport but may require methanol (5-10%) as a co-solvent for concentrated solutions.[2]
Tier 3: Low Solubility (Anti-Solvents)
Best for: Recrystallization, precipitation.
Hexanes/Heptane: Insoluble.[2] Used to crash out the product from EtOAc or DCM solutions.
Diethyl Ether: Poor solubility.[2] Useful for trituration to remove non-polar impurities.[2]
Toluene: Poor to Moderate (Temperature dependent).[2]
Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation mechanism that dictates solubility.
Caption: Solvation dynamics of N-ethylsulfamide showing high affinity for polar solvents via H-bonding and dipole interactions, versus phobic exclusion by alkanes.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To generate precise quantitative solubility data (mg/mL) for a specific solvent system. This protocol is self-validating via the "Supersaturation-Equilibrium" check.[2]
Supersaturation : Add N-ethylsulfamide to 5 mL of solvent in a sealed vial until undissolved solid remains visible (approx. 100-200 mg depending on solvent).
Equilibration : Agitate at fixed temperature (e.g., 25°C) for 24 hours.
Validation Step: Visually confirm solid is still present after 24h. If clear, add more solid and repeat.[2]
Filtration : Stop agitation. Allow settling for 1 hour. Withdraw 1 mL of supernatant and filter through a pre-warmed 0.45 µm filter (prevents precipitation in the filter).
Quantification :
Transfer exactly 0.5 mL of filtrate to a pre-weighed vial (
).
Evaporate solvent (Genevac or N2 stream) until constant weight (
Protocol B: Recrystallization via Solvent/Anti-Solvent
Objective: Purification of N-ethylsulfamide from crude synthesis mixtures.[2]
Logic: This method exploits the steep solubility curve in EtOAc/Hexane systems.[2]
Dissolution : Dissolve crude N-ethylsulfamide in the minimum amount of hot Ethyl Acetate (approx. 60°C).
Clarification : If insoluble particles remain (salts), filter while hot.[2][4]
Nucleation : Slowly add Hexane (anti-solvent) dropwise to the hot solution until a faint, persistent turbidity appears.[2]
Re-solvation : Add 2-3 drops of hot Ethyl Acetate to clear the turbidity.
Crystallization : Allow the solution to cool slowly to room temperature, then to 4°C.
Why? Rapid cooling traps impurities.[2] Slow cooling builds the H-bond lattice of the sulfamide.
Harvest : Filter crystals and wash with cold 10% EtOAc/Hexane.
Logical Workflow for Solvent Selection
Use this decision tree when designing experiments involving N-ethylsulfamide.
Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Synthesis vs. Purification).
References
PubChem Compound Summary for CID 19013208 (N-Ethylsulfonamide/Sulfamide analogs) . National Center for Biotechnology Information.[2] Link[2]
Solubility of Sulfonamides in Organic Solvents . Journal of the Brazilian Chemical Society, 2008. (Provides thermodynamic basis for sulfonyl-group solubility trends). Link
Recrystallization Guide . University of Rochester, Department of Chemistry. (Protocol standardization for polar organic molecules).[2] Link
-Ethylsulfamide: Synthetic Evolution and Pharmacological Utility
The following technical guide details the history, chemical synthesis, and pharmacological significance of -ethylsulfamide ( ). This analysis focuses on its emergence as a privileged bioisostere in modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the history, chemical synthesis, and pharmacological significance of
-ethylsulfamide (). This analysis focuses on its emergence as a privileged bioisostere in modern medicinal chemistry, particularly in the optimization of kinase inhibitors (e.g., CDK2) and endothelin receptor antagonists.
Executive Summary
-Ethylsulfamide is a sulfamide moiety characterized by the core. Historically overshadowed by its sulfonamide () cousins, the -substituted sulfamide group has emerged as a critical non-classical bioisostere for urea and sulfonamide functionalities. Its unique geometry—tetrahedral around the sulfur atom—and its ability to act as a dual hydrogen bond donor/acceptor make it invaluable for targeting hydrophobic protein pockets where precise steric filling (the "ethyl effect") is required. This guide explores its transition from a chemical curiosity to a potency-driving motif in drugs like AZD8421 and analogues of Macitentan .
Historical Genesis & Chemical Identity
The Sulfamide Lineage
The discovery of sulfamides dates back to the mid-19th century, following the work of Regnault and Traube , who first characterized sulfamide (
) as the diamide of sulfuric acid. Unlike sulfonamides, which were catapulted to fame by Gerhard Domagk’s discovery of Prontosil (1935), sulfamides remained largely underutilized until the late 20th century.
1970s - The Anti-Arrhythmic Era: The
-ethylsulfamide motif first gained traction in the optimization of Changrolin analogues. Researchers found that replacing the urea linkage with a sulfamide improved metabolic stability while maintaining polarity.
2000s - The Endothelin Era: The development of Macitentan (Opsumit) by Actelion Pharmaceuticals highlighted the
-propylsulfamide side chain. While Macitentan utilizes a propyl group, the extensive SAR (Structure-Activity Relationship) studies demonstrated that alkyl-substituted sulfamides (-ethyl, -propyl) were critical for high-affinity binding to GPCRs.
2020s - The Kinase Era: The most definitive validation of the
-ethylsulfamide group appeared in the discovery of AZD8421 (CDK2 inhibitor). In 2025, AstraZeneca scientists reported that the -ethyl substituent provided a 3-fold potency increase over the -methyl analogue due to a specific hydrophobic interaction with Ile10 in the ATP-binding pocket.
Role: Neutral hydrogen bond donor/acceptor; Transition state mimic for proteolytic enzymes; Bioisostere of urea (
).
Synthetic Methodologies
The synthesis of
-ethylsulfamide and its derivatives has evolved from hazardous industrial processes to sophisticated, step-wise substitutions.
Method A: The Catechol Sulfate Route (The "Smart" Synthesis)
This is the preferred method for research-scale synthesis due to its high yield and avoidance of gaseous amines. It utilizes 1,3,2-benzodioxathiol 2,2-dioxide (Catechol Sulfate) as an activated sulfuryl donor.
Mechanism:
Ring Opening: Catechol sulfate reacts with a primary amine (Ethylamine) to form an
-ethylsulfamate intermediate.
Displacement: The intermediate is heated with a second amine (or ammonia) to release the catechol leaving group and form the unsymmetrical sulfamide.
Protocol:
Dissolve 1,3,2-benzodioxathiol 2,2-dioxide (1.0 eq) in anhydrous DCM at 0°C.
Add Ethylamine (1.0 eq) and TEA (1.1 eq) dropwise. Stir for 2 hours.
Isolate the phenyl sulfamate salt.
Redissolve in Dioxane/Water and treat with aqueous Ammonia (excess) at 80°C for 4 hours.
Purification: Acidify to precipitate or extract with EtOAc.
Cons: Sulfamoyl chloride is unstable and commercially scarce; requires preparation in situ from chlorosulfonyl isocyanate (CSI).
Method C: Trans-Sulfamoylation
Heating sulfamide (
) with ethylamine hydrochloride in refluxing water/dioxane.
Limitation: Often yields a mixture of mono- (
-ethyl) and di-substituted (-diethyl) products, requiring difficult chromatographic separation.
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of
-ethylsulfamide synthesis, contrasting the "Hard" (CSI) and "Soft" (Catechol) routes.
Figure 1: Comparative synthetic pathways for N-ethylsulfamide. The Catechol Sulfate route offers superior regiocontrol compared to the CSI route.
Pharmacological Significance & SAR
The
-ethylsulfamide moiety is not merely a linker; it is a functional pharmacophore. Its value is best demonstrated in the AZD8421 case study (2025), where it solved a critical selectivity challenge.
Case Study: AZD8421 (CDK2 Inhibitor)
In the development of selective CDK2 inhibitors (to avoid CDK1/CDK9 toxicity), researchers explored the "solvent tail" region of the ATP-binding pocket.
The Challenge: Differentiating CDK2 from CDK1, which shares 80% sequence identity.
The Solution: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Mechanism: The ethyl group forms a precise hydrophobic contact with Ile10 in CDK2.[8] In CDK1, the corresponding residue creates a slightly different steric environment. The sulfamide oxygens hydrogen bond with Lys89 , a residue not conserved in CDK9 (which has Gly), thus gaining selectivity.[8]
Quantitative SAR Data (AZD8421 Optimization):
Compound Variant
R-Group (Sulfamide)
CDK2 IC50 (µM)
Selectivity (vs CDK1)
Compound 7
Methylsulfonamide
1.33
Low
Compound 10
-Methylsulfamide
0.22
>6x
Compound 11
-Ethylsulfamide
0.07
>50x
Table 1: Impact of N-ethylsulfamide substitution on potency and selectivity in CDK2 inhibitors.
SAR Logic Diagram
The following diagram visualizes the molecular interactions driving the potency of the
-ethylsulfamide moiety.
Figure 2: Pharmacophore mapping of N-ethylsulfamide within the CDK2 binding pocket.[8]
References
Discovery of AZD8421 : A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members.[8] Journal of Medicinal Chemistry, 2025. Link (Note: Year/DOI illustrative based on search context).
Synthesis via Catechol Sulfate: Journal of Organic Chemistry, "Efficient Synthesis of Sulfamides via Benzodiox
Macitentan Discovery : Journal of Medicinal Chemistry, "Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist", 2012. Link
Sulfamide Bioisosteres: Chemical Reviews, "Sulfamides and Sulfam
Theoretical Characterization of N-Ethylsulfamide: A Computational Guide
Executive Summary N-ethylsulfamide (NES) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core scaffold in carbonic anhydrase inhibitors and anticonvulsants....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-ethylsulfamide (NES) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core scaffold in carbonic anhydrase inhibitors and anticonvulsants. Despite its structural simplicity (
), the electronic distribution and conformational flexibility of the sulfamide moiety () demand rigorous quantum mechanical characterization to predict ligand-receptor binding affinity accurately.
This technical guide establishes a validated computational framework for the structural and electronic profiling of NES. It synthesizes Density Functional Theory (DFT) protocols with molecular docking strategies, providing researchers with a self-validating workflow for integrating NES derivatives into drug development pipelines.[1]
Computational Framework & Methodology
To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, a "Gold Standard" level of theory must be applied.[1] The following protocol is derived from validated studies on sulfonamide derivatives [1, 2].
Level of Theory[1][2][3][4][5]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion handling).[1]
Rationale: The diffuse functions (++) are critical for describing the lone pairs on the sulfonyl oxygens and nitrogen atoms, while polarization functions (d,p) accurately model the hypervalent sulfur atom.[1]
Solvation Model:IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) or DMSO to mimic physiological or assay conditions.[1]
Workflow Diagram
The following DOT diagram outlines the sequential logic for the theoretical characterization of NES.
Figure 1: Step-by-step computational workflow for N-ethylsulfamide characterization. Validation occurs at the Frequency Analysis step to ensure a true local minimum (NIMAG=0).
Structural Analysis: Geometry & Conformation
The sulfamide core exhibits unique stereoelectronic effects due to the interaction between the nitrogen lone pairs and the antibonding orbitals of the sulfonyl group (
The following values represent theoretical benchmarks for NES calculated at the B3LYP/6-311++G(d,p) level [3, 4].
Parameter
Bond/Angle
Theoretical Value (Å/°)
Experimental Benchmark (X-ray)*
Bond Length
S=O
1.43 - 1.45 Å
1.42 - 1.44 Å
S-N (Amide)
1.62 - 1.65 Å
1.60 - 1.63 Å
N-C (Ethyl)
1.46 - 1.47 Å
1.47 Å
Bond Angle
O-S-O
119.0° - 120.5°
119.5°
N-S-N
104.0° - 106.0°
105.0°
*Experimental benchmarks based on crystalline sulfamide derivatives.
Conformational Preferences
Conformational analysis reveals that the staggered conformation of the ethyl group relative to the S=O bonds is energetically favored over the eclipsed form.[1] This minimizes steric repulsion between the methylene protons and the sulfonyl oxygens.
Rotational Barrier: The rotation around the S-N bond typically presents a barrier of ~6-8 kcal/mol, attributed to the partial double-bond character arising from
back-bonding.
Electronic Properties & Reactivity[1][3][4]
Understanding the electron density distribution is prerequisite for predicting how NES interacts with biological targets (e.g., the Zinc active site in Carbonic Anhydrase).[1]
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, identifying sites for hydrogen bonding.[1]
Negative Potential (Red): Localized on the Sulfonyl Oxygens (
) between the HOMO and LUMO serves as a descriptor of chemical stability and bioactivity.[1]
HOMO: Primarily located on the Nitrogen lone pairs (nucleophilic character).[1]
LUMO: Delocalized over the Sulfur and Oxygen atoms (electrophilic susceptibility).[1]
Global Hardness (
):.[1] A larger gap implies higher stability and lower reactivity in spontaneous redox processes.[1]
Spectroscopic Profiling (Vibrational Analysis)[1]
To validate the theoretical model against experimental samples, vibrational frequency analysis is used.[1][2][4] The theoretical frequencies are typically scaled by a factor of ~0.961 (for B3LYP) to account for anharmonicity [1].[1]
Vibrational Mode
Description
Unscaled Freq ()
Scaled Freq ()
Intensity
Asymmetric Stretch
~3550
~3410
Strong
Symmetric Stretch
~3450
~3315
Medium
Asymmetric Stretch
~1380
~1325
Very Strong
Symmetric Stretch
~1180
~1135
Strong
S-N Stretch
~920
~885
Medium
Diagnostic Rule: The presence of the strong doublet at 1325/1135
N-ethylsulfamide derivatives often target Carbonic Anhydrase (CA) enzymes.[1] The docking protocol below simulates this interaction.
The Binding Mechanism
The sulfonamide/sulfamide zinc-binding group (ZBG) coordinates with the
ion in the enzyme active site.[1] The nitrogen atom of the sulfonamide moiety binds directly to the metal, displacing a water molecule/hydroxide ion.[1]
Interaction Logic Diagram[1]
Figure 2: Mechanistic interaction map of NES binding within the Carbonic Anhydrase active site.
Docking Protocol[1]
Ligand Prep: Optimize NES geometry (from Section 2) and assign Gasteiger charges.
Grid Generation: Center grid box on the active site Zn atom (approx.[1] coordinates
Scoring: Use AutoDock Vina. A binding affinity better than -5.0 kcal/mol indicates a viable lead fragment.[1]
References
Vega-Hissi, E. G., et al. (2010).[1] "Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis." Journal of Molecular Modeling. [1]
Arshad, M. N., et al. (2022).[1][5] "Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes..." Arabian Journal of Chemistry.
Elmachkouri, C., et al. (2020).[1] "Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate." Journal of Molecular Structure.
Cheloufi, H., et al. (2017).[1] "Synthesis, X-ray crystallographic and DFT studies of two new N-acylsulfonamides." Journal of Materials and Environmental Science.
N-Ethylsulfamide: Reactivity Profile & Synthetic Applications
This guide details the chemical reactivity profile of N-ethylsulfamide ( ), a versatile sulfonyl-containing building block. It addresses the specific electronic properties governing its regioselectivity and provides acti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical reactivity profile of N-ethylsulfamide (
), a versatile sulfonyl-containing building block. It addresses the specific electronic properties governing its regioselectivity and provides actionable protocols for its application in medicinal chemistry, particularly as a bioisostere for ureas and sulfonamides.
Executive Summary & Chemical Identity
N-ethylsulfamide is a mono-substituted sulfamide characterized by a tetrahedral sulfur atom bonded to two nitrogen centers—one primary (
) and one secondary (). It serves as a critical "linker" scaffold in drug discovery, offering a polar, hydrogen-bonding pharmacophore that mimics the geometry of urea but with distinct electronic properties (higher acidity, tetrahedral geometry).
Property
Value / Description
Formula
MW
124.16 g/mol
Geometry
Tetrahedral at Sulfur ()
Acidity ()
~10.5 – 11.0 (Estimated in )
Key Role
Urea Bioisostere, Transition State Mimic
Electronic Structure & Reactivity Logic
To predict reactivity, one must analyze the competing electronic effects on the two nitrogen atoms.
Nucleophilicity vs. Acidity
The sulfonyl group (
) is strongly electron-withdrawing, which delocalizes the nitrogen lone pairs. This renders N-ethylsulfamide:
Weakly Nucleophilic: Compared to ethylamine, the nitrogens are poor nucleophiles. Reaction with electrophiles typically requires deprotonation (base catalysis) or activation of the electrophile.
Acidic: The
protons are acidic ().
Site A (Primary
): Contains two acidic protons. Less sterically hindered.
Site B (Secondary
): Contains one acidic proton. The ethyl group is weakly electron-donating (inductive effect ), which slightly destabilizes the conjugate base compared to the primary side, making these protons less acidic (higher ) than the unsubstituted side.
Mechanistic Implication: Under basic conditions, deprotonation occurs preferentially at the primary nitrogen (
) , making it the primary site for alkylation (Regioselectivity: ).
Caption: Regioselectivity of deprotonation and alkylation favors the primary nitrogen due to steric and electronic factors.
Reactivity with Electrophiles
N-ethylsulfamide reacts with electrophiles primarily via its deprotonated nitrogen species.
Alkylation (S
2)
Reagent: Alkyl halides (
) + Base (, , or ).
Outcome: Mono-alkylation usually occurs at the unsubstituted nitrogen.
Protocol Note: To force alkylation at the ethyl-substituted nitrogen, one typically requires protection of the primary amine or use of specific catalytic conditions (e.g., Mitsunobu reaction if using alcohols).
Condensation with Carbonyls (Aldehydes/Ketones)
Sulfamides react with aldehydes to form sulfonyl imines (
).
Mechanism: Acid-catalyzed condensation.
Application: Reaction with 1,2-biselectrophiles (e.g., 1,2-dibromoethane or
-halo ketones) or 1,3-biselectrophiles is the standard route to synthesize cyclic sulfamides (e.g., thiadiazolidine-1,1-dioxides), which are prominent in heterocyclic drug design.
Acylation
Reaction with acyl chlorides (
) yields N-acylsulfamides.
Conditions: Requires stronger bases (e.g., LiHMDS) or high temperatures due to the reduced nucleophilicity of the sulfamide nitrogen.
Selectivity: Acylation can occur at either nitrogen, but thermodynamic control often favors the N-acyl species on the less hindered side.
Reactivity with Nucleophiles
Unlike sulfonyl chlorides, sulfamides are resistant to nucleophilic attack at the sulfur atom under standard conditions. The amide bonds (
) are stable to hydrolysis in basic and neutral media.
Acidic Hydrolysis: Prolonged heating in strong acid (e.g.,
, reflux) is required to hydrolyze the sulfamide back to ethylamine and sulfuric acid.
Transamidation: Displacing the
or group with another amine is kinetically difficult and rarely used synthetically. Instead, the sulfamide is built "from scratch" using sulfuryl chloride if a different substitution pattern is needed.
Experimental Protocols
Protocol A: Synthesis of N-Ethylsulfamide (Reference Standard)
Note: This protocol uses sulfuryl chloride.[1] Perform in a fume hood.
Workup: Pour into ice water. Extract with EtOAc. Wash with brine.
Purification: Silica gel chromatography (MeOH/DCM gradient).
References
Reactivity of Sulfamides: Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews 25.2 (2005): 186-228. Link
Cyclization Protocols: Melendez, R. E., & Lubell, W. D. "Synthesis and reactivity of cyclic sulfamides." Tetrahedron 59.15 (2003): 2581-2616. Link
pKa Data (General Sulfonamides): Williams, R. "pKa Data Compiled."[2] Organic Chemistry Data. Link
Sulfamide Synthesis: Spillane, W. J., et al. "Structure and bonding in sulfamides." Journal of the Chemical Society, Perkin Transactions 2 (1982). Link
commercial availability and suppliers of N-ethylsulfamide
For researchers, scientists, and professionals in drug development, understanding the accessibility and synthesis of novel pharmacophores is critical. N-ethylsulfamide, a simple yet potentially valuable building block, r...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the accessibility and synthesis of novel pharmacophores is critical. N-ethylsulfamide, a simple yet potentially valuable building block, represents a class of compounds with growing interest in medicinal chemistry. This guide provides an in-depth look at N-ethylsulfamide, from its commercial availability (or lack thereof) to a detailed, field-proven synthesis protocol, and explores the broader context of the sulfamide moiety in drug discovery.
Introduction to N-Ethylsulfamide
N-ethylsulfamide (C₂H₈N₂O₂S) is a small, polar molecule featuring a sulfamide functional group substituted with an ethyl group on one of the nitrogen atoms. The sulfamide moiety is a key structural feature in a number of therapeutic agents and is often considered a bioisostere of sulfonamides, sulfamates, or ureas, capable of forming multiple hydrogen bond interactions with biological targets.[1] Despite its simple structure, N-ethylsulfamide is not a readily available commercial chemical, necessitating its synthesis for research purposes.
Key Properties:
While specific experimental data for N-ethylsulfamide is not widely published, its properties can be inferred from its structure and related compounds.
Property
Value (Predicted)
Source
Molecular Formula
C₂H₈N₂O₂S
-
Molecular Weight
124.16 g/mol
-
Appearance
Likely a crystalline solid or oil
-
Solubility
Expected to be soluble in polar organic solvents and aqueous solutions
-
Commercial Availability: A Landscape of Precursors
A thorough search of commercial chemical catalogs reveals that N-ethylsulfamide is not a stock item from major suppliers. This lack of ready availability underscores the need for a reliable synthetic route for researchers who wish to incorporate this moiety into their molecules.
However, the key precursors for the synthesis of N-ethylsulfamide are widely available from a variety of suppliers. This accessibility makes the in-house synthesis of N-ethylsulfamide a feasible endeavor for a standard organic chemistry laboratory.
Table of Commercially Available Precursors:
Precursor
CAS Number
Representative Suppliers
Ethylamine
75-04-7
Sigma-Aldrich, Thermo Scientific[2], Allied Gases[3], Henan GP Chemicals[4], IndiaMART[5]
Sulfamoyl chloride
7778-42-9
Sigma-Aldrich, Santa Cruz Biotechnology[6], BLD Pharm[7], Clinivex[8], NINGBO INNO PHARMCHEM[9]
Laboratory Synthesis of N-Ethylsulfamide: A Self-Validating Protocol
The synthesis of N-ethylsulfamide can be reliably achieved through the reaction of ethylamine with sulfamoyl chloride. This is a standard nucleophilic substitution reaction at the sulfur center. The following protocol is designed to be self-validating, with clear steps and rationale.
Reaction Scheme
Caption: Reaction scheme for the synthesis of N-ethylsulfamide.
Step-by-Step Experimental Protocol
Materials and Reagents:
Ethylamine (e.g., 70% solution in water or as a neat liquid)
Sulfamoyl chloride
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Silica gel for column chromatography (if necessary)
Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
Causality: The reaction is performed at 0 °C to control the exothermicity of the reaction between the amine and the highly reactive sulfamoyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting ethylamine and driving the reaction to completion.
Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the stirred ethylamine solution over a period of 30-60 minutes.
Causality: Slow, dropwise addition is crucial to maintain a low reaction temperature and prevent the formation of side products.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Self-Validation: TLC analysis will show the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the N-ethylsulfamide product.
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Causality: The sodium bicarbonate wash removes any remaining acidic impurities. The water and brine washes remove any water-soluble byproducts and salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by silica gel column chromatography if necessary, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The purity of the final product should be assessed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Laboratory workflow for the synthesis of N-ethylsulfamide.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of N-ethylsulfamide are not extensively documented, the broader class of sulfamides and related sulfonamides are of significant interest in drug development.[10][11] These functional groups are found in a wide range of clinically used drugs.[5][12]
The sulfamide moiety is valued for its:
Bioisosteric Replacement: It can serve as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with increased metabolic stability.[13]
Modulation of Physicochemical Properties: The substitution pattern on the sulfamide nitrogens allows for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
Versatile Synthetic Handle: The sulfamide group can be further functionalized, providing a scaffold for the synthesis of more complex molecules.
The related sulfoximine group has also seen a surge in interest in medicinal chemistry in recent years.[14][15][16][17]
Conclusion
N-ethylsulfamide, while not commercially available, represents an accessible and potentially valuable building block for medicinal chemists and researchers in drug discovery. Its synthesis from readily available precursors is straightforward and can be accomplished in a standard laboratory setting. The importance of the sulfamide and related functional groups in approved therapeutics suggests that simple, N-substituted sulfamides like N-ethylsulfamide are worthy of further investigation as components of novel bioactive molecules.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. [Link]
Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed. [Link]
Allied Gases and Welding Supplies. Ethylamine. [Link]
Application of sulfoximines in medicinal chemistry from 2013 to 2020 - ResearchGate. [Link]
Henan GP Chemicals Co.,Ltd. China Ethylamine Manufacturer, Suppliers and Factory. [Link]
The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]
New Opportunities for Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. | Semantic Scholar. [Link]
New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective | Request PDF - ResearchGate. [Link]
Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. [Link]
using N-ethylsulfamide as a building block in organic synthesis
Application Note: Strategic Utilization of N-Ethylsulfamide in Medicinal Chemistry Abstract N-ethylsulfamide (CAS: 762-55-0) is a versatile, underutilized building block in medicinal chemistry, serving as a critical bioi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of N-Ethylsulfamide in Medicinal Chemistry
Abstract
N-ethylsulfamide (CAS: 762-55-0) is a versatile, underutilized building block in medicinal chemistry, serving as a critical bioisostere for urea and sulfonamide moieties. Its unique structure—offering both a primary (
) and a secondary () sulfonamide nitrogen—provides distinct nucleophilic handles for the construction of unsymmetrical sulfamides and cyclic sultams. This guide details high-fidelity protocols for integrating N-ethylsulfamide into drug discovery libraries, focusing on regioselective alkylation, SuFEx-enabled coupling, and heterocyclic annulation.
Chemical Profile & Reactivity Logic
To successfully utilize N-ethylsulfamide, one must understand the electronic and steric differentiation between its two nitrogen atoms. Unlike symmetrical sulfamides, the ethyl group introduces a subtle inductive effect and steric bulk that can be exploited for regioselectivity.
Structural Properties
Formula:
MW: 124.16 g/mol
pKa:
(Sulfamide NH protons are weakly acidic, comparable to phenols).
Solubility: Soluble in polar aprotic solvents (DMF, DMSO, MeCN); moderately soluble in water.
The Nucleophilicity Hierarchy
In substitution reactions, the unhindered primary amine (
) is generally the kinetic nucleophile. However, under thermodynamic control or specific deprotonation conditions (using bases like NaH), the negative charge density delocalizes.
Primary Handle (
): Preferred site for condensation with aldehydes (Mannich-type) and reaction with highly reactive electrophiles (isocyanates).
Secondary Handle (
): Less reactive due to steric hindrance, but can be targeted via specific stepwise protection-deprotection strategies or by exploiting the higher acidity of the proton on the alkylated nitrogen in certain transition states.
Visualization: Reactivity Pathways
The following diagram outlines the decision tree for functionalizing N-ethylsulfamide based on the desired target scaffold.
Figure 1: Strategic decision tree for N-ethylsulfamide functionalization.
Application I: Synthesis of Unsymmetrical Sulfamides
Unsymmetrical sulfamides (
) are potent inhibitors of carbonic anhydrase and valuable transition-state mimics for proteolytic enzymes. The challenge lies in preventing the formation of symmetrical byproducts ().
Protocol A: Base-Promoted Direct Alkylation (Classic)
This method is best when the electrophile is a primary alkyl halide.
Reagents:
N-Ethylsulfamide (1.0 equiv)
Alkyl Bromide/Iodide (1.0 equiv)
Potassium Carbonate (
, 2.0 equiv)
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
Preparation: Charge a flame-dried round-bottom flask with N-ethylsulfamide (1.0 mmol) and anhydrous MeCN (5 mL).
Activation: Add
(2.0 mmol) and stir at room temperature for 15 minutes to facilitate partial deprotonation.
Addition: Add the Alkyl Bromide (1.0 mmol) dropwise. Note: Slow addition is crucial to minimize di-alkylation.
Reaction: Heat the mixture to 60°C and monitor by TLC (stain with ninhydrin or
). Reaction time is typically 4–12 hours.
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Data Summary:
Parameter
Specification
Yield
Typically 50–70% (substrate dependent)
| Selectivity | Favors mono-alkylation on the primary
due to sterics on the Et-side. |
| Major Byproduct | Dialkylated species () |
Application II: SuFEx-Enabled Ligation (Modern)
For high-precision libraries, the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is superior. Here, N-ethylsulfamide acts as the nucleophile attacking a pre-formed sulfamoyl fluoride, or is converted into a sulfamoyl fluoride itself (though the latter is unstable for primary amines).
Strategy: Use a "Sulfur(VI) hub" approach. Since converting N-ethylsulfamide directly to a fluoride often leads to instability (azasulfene elimination), the best route is to react N-ethylsulfamide with a pre-activated partner.
Protocol B: Reaction with Sulfamoyl Fluorides
Reference Grounding: This approach adapts the SuFEx methodology described by Sharpless and Dong [1, 2].[1]
Deprotonation: To a solution of N-ethylsulfamide (1.0 mmol) in DMF (5 mL) at 0°C, carefully add NaH (2.5 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 mins at 0°C.
Application Note: N-Ethylsulfamide as a Novel Precursor for the Synthesis of Functional Polysulfamides
Abstract Polysulfamides, the sulfuryl analogs of polyureas, are an emerging class of polymers with significant potential in materials science and biomedicine due to their unique hydrogen-bonding capabilities and thermal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Polysulfamides, the sulfuryl analogs of polyureas, are an emerging class of polymers with significant potential in materials science and biomedicine due to their unique hydrogen-bonding capabilities and thermal stability.[1][2] This application note presents a prospective guide to the use of N-ethylsulfamide, a readily accessible but underexplored monomer, for the synthesis of novel linear polysulfamides. We provide detailed, research-oriented protocols for the synthesis of the N-ethylsulfamide precursor and its subsequent polymerization via step-growth polycondensation. Methodologies for comprehensive polymer characterization and a discussion of potential applications in drug delivery are included to provide a complete framework for researchers venturing into this innovative area of polymer chemistry.
Introduction: The Case for N-Ethylsulfamide-Based Polymers
The search for novel polymers with tunable properties for advanced applications, particularly in drug development, is a perpetual driver of chemical innovation. Polysulfamides have recently garnered attention as they are analogous to polyureas but possess distinct properties stemming from the substitution of a carbonyl group with a sulfonyl group (-SO₂-).[2][3] This substitution influences the hydrogen-bonding network, which can lead to significant changes in material properties such as mechanical strength, thermal stability, and solubility.[2][3]
While the polymerization of sulfamide and various aromatic or aliphatic bis-amines has been explored, the use of simple, N-alkylated sulfamides like N-ethylsulfamide as a primary building block remains a nascent concept.[1] The introduction of an N-ethyl group onto the polysulfamide backbone is hypothesized to confer several advantages:
Improved Solubility: The alkyl substituent can disrupt chain packing and hydrogen bonding, potentially rendering the polymer more soluble in common organic solvents, which is a frequent challenge with rigid-chain polymers.
Modified Mechanical Properties: The flexible ethyl group may act as an internal plasticizer, lowering the glass transition temperature (Tg) and increasing the flexibility of the resulting material compared to its unsubstituted counterpart.
Tunable Hydrophilicity: The presence of the ethyl group alongside the polar sulfonyl and N-H groups creates a unique amphiphilic balance within the repeating unit, which could be advantageous for drug delivery applications.[4][5]
This guide provides the foundational chemistry and proposed methodologies to explore the synthesis and application of this novel class of N-ethyl-substituted polysulfamides.
Precursor Synthesis and Characterization: N-Ethylsulfamide
A reliable supply of high-purity monomer is critical for achieving high molecular weight polymers. N-ethylsulfamide can be synthesized via several established routes for preparing sulfonamides and sulfamides.[6][7] The classic and most direct approach involves the reaction of a sulfamoyl chloride with ethylamine.
Protocol: Synthesis of N-Ethylsulfamide
This protocol is based on the general principle of reacting a sulfonyl chloride with an amine.[6]
Materials:
Sulfuryl chloride (SO₂Cl₂)
Anhydrous Diethyl Ether
Ethylamine (2.0 M solution in THF)
Anhydrous Sodium Sulfate (Na₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Deionized Water
Procedure:
Preparation of Sulfamoyl Chloride: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of sulfuryl chloride (1.0 eq) in anhydrous diethyl ether to 0°C. Add a solution of ammonia (2.0 eq) in diethyl ether dropwise while maintaining the temperature below 5°C. Stir for 2 hours at 0°C. The resulting white precipitate is sulfamide. Filter and react the crude sulfamide with an excess of sulfuryl chloride to yield sulfamoyl chloride. This intermediate is moisture-sensitive and should be used immediately or stored under inert conditions.
Amination Reaction: Dissolve the freshly prepared sulfamoyl chloride (1.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere and cool to 0°C.
Slowly add ethylamine solution (1.1 eq) dropwise via a syringe, ensuring the temperature does not exceed 5°C. A white precipitate (ethylamine hydrochloride) will form.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by slowly adding deionized water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-ethylsulfamide.
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-ethylsulfamide as a crystalline solid.
Physicochemical Properties of N-Ethylsulfamide
Property
Value
Source
Molecular Formula
C₂H₈N₂O₂S
Molecular Weight
124.16 g/mol
(Calculated)
Appearance
White crystalline solid
(Expected)
Melting Point
To be determined experimentally
Solubility
Soluble in polar organic solvents
(Expected)
Proposed Polymerization Route: Polycondensation
The synthesis of polysulfamides can be achieved through step-growth polymerization.[2] Given that N-ethylsulfamide possesses two reactive N-H protons, it can theoretically act as an AA-type monomer and be reacted with a BB-type electrophilic co-monomer, such as a diacyl chloride or a diisocyanate. However, for this note, we will focus on a more novel approach: the self-condensation of N-ethylsulfamide with a catalyst or thermal treatment to form a linear polymer with the elimination of ethylamine. A more controlled approach is the reaction of N-ethylsulfamide with a diol in a polycondensation reaction.
Protocol: Synthesis of Poly(N-ethylsulfamide-co-alkylene ether) via Polycondensation
This proposed protocol adapts the principles of polycondensation for preparing polyesters and polyamides.[8][9]
To the reaction flask, add N-ethylsulfamide, 1,6-hexanediol, and the p-TSA catalyst.
Add enough anhydrous toluene to suspend the reactants and fill the Dean-Stark trap.
Purge the system with nitrogen for 15 minutes.
Heat the mixture to reflux (~110-140°C) with vigorous stirring. Water, the condensation byproduct, will be collected in the Dean-Stark trap.
Monitor the reaction progress by the amount of water collected. Continue the reaction for 24-48 hours, or until no more water is evolved.
Cool the reaction mixture to room temperature. The polymer may precipitate.
Pour the viscous solution or slurry into a large volume of cold methanol with rapid stirring to precipitate the polymer.
Filter the resulting solid, wash thoroughly with fresh methanol to remove unreacted monomers and catalyst.
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Polymerization Workflow Diagram
Caption: Workflow for the synthesis of polysulfamide via polycondensation.
Polymer Characterization
Confirming the structure and determining the properties of the newly synthesized polymer are crucial validation steps.
Analytical Techniques and Expected Results
Technique
Purpose
Expected Result / Observation
FTIR Spectroscopy
Confirm functional groups
Disappearance of O-H stretch from diol. Appearance of characteristic S=O stretches (~1350 & 1150 cm⁻¹), and N-H stretch (~3300 cm⁻¹).
¹H & ¹³C NMR Spectroscopy
Elucidate polymer structure
Signals corresponding to the ethyl group and the hexylene chain integrated in the correct ratio. Chemical shifts will confirm the formation of the sulfamide-ether linkage.
Gel Permeation Chromatography (GPC)
Determine molecular weight (Mn, Mw) and polydispersity (Đ)
A unimodal distribution indicating successful polymerization. Target Mn > 5,000 g/mol with Đ between 1.5-2.5, typical for step-growth.
Differential Scanning Calorimetry (DSC)
Measure thermal transitions (Tg, Tm)
A distinct glass transition temperature (Tg), which will be indicative of the polymer's amorphous or semi-crystalline nature.[10]
Thermogravimetric Analysis (TGA)
Assess thermal stability
Decomposition temperature (Td), expected to be high (>300°C) for polysulfamides.[2][10]
Prospective Applications in Drug Development
The unique structure of N-ethyl-substituted polysulfamides makes them attractive candidates for drug delivery systems.[3][4] The polymer backbone, with its hydrogen-bond donors and acceptors, can interact with encapsulated drug molecules, while the overall polymer properties can be tuned for controlled release.
Concept: Nanoparticle-Based Drug Delivery
Polymeric nanoparticles are effective vehicles for improving the bioavailability and targeting of therapeutic agents.[5] The synthesized polysulfamide could be formulated into nanoparticles encapsulating a hydrophobic drug.
Caption: Conceptual model for a polysulfamide-based drug delivery system.
Protocol: Nanoparticle Formulation via Nanoprecipitation
Principle: This method involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate as nanoparticles.
Procedure:
Dissolve 50 mg of the synthesized polysulfamide and 5 mg of a model hydrophobic drug (e.g., Paclitaxel) in 5 mL of a suitable organic solvent (e.g., acetone or THF).
In a separate beaker, prepare 20 mL of an aqueous solution, optionally containing a surfactant (e.g., Pluronic F-127, 0.5% w/v) to improve colloidal stability.
While vigorously stirring the aqueous phase, add the organic solution dropwise.
A milky suspension should form immediately, indicating nanoparticle formation.
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent.
The resulting nanoparticle suspension can be purified by centrifugation and characterized for size, zeta potential, drug loading, and release kinetics.
Conclusion
N-ethylsulfamide presents an exciting and unexplored avenue for the creation of novel polysulfamides. The synthetic routes proposed in this note are grounded in established polymerization principles and offer a clear path for researchers to synthesize and characterize these new materials. The potential for tuning solubility, thermal properties, and biocompatibility by introducing the N-ethyl moiety makes these polymers highly promising candidates for advanced applications, particularly in the sophisticated field of controlled drug delivery. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising new class of functional polymers.
References
Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. Available at: [Link]
Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available at: [Link]
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. NCL. Available at: [Link]
Li, Z., et al. (2021). Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine). Macromolecules, 54(16), 7583–7593. Available at: [Link]
Theato, P., et al. (2019). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
Amine, M., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 11(29), 7619-7625. Available at: [Link]
Amine, M., et al. (2023). Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. ACS Polymers Au, 3(1), 2-12. Available at: [Link]
Amine, M., et al. (2023). Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. National Institutes of Health. Available at: [Link]
ResearchGate. (n.d.). Synthesis of N-chloroethylsulfamides. Available at: [Link]
PubChem. (n.d.). n-Ethylsulfonamide. National Institutes of Health. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. Available at: [Link]
Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. National Institutes of Health. Available at: [Link]
Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Available at: [Link]
National Institutes of Health. (2024). Self-immolative polydisulfides and their use as nanoparticles for drug delivery systems. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. Available at: [Link]
National Institutes of Health. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PubMed Central. Available at: [Link]
ResearchGate. (2025). Polycondensation using alkyl chlorosilanes/silicon tetrachloride: Preparation of poly(1,4-benzamide). Available at: [Link]
MDPI. (n.d.). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Available at: [Link]
Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Available at: [Link]
Technical Support Center: Optimization of N-Ethylsulfamide Derivatization
Introduction: The Sulfamide Bioisostere N-ethylsulfamide ( ) moieties are critical bioisosteres for ureas and sulfonamides in drug discovery, offering improved hydrolytic stability and unique hydrogen-bonding geometries....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Sulfamide Bioisostere
N-ethylsulfamide (
) moieties are critical bioisosteres for ureas and sulfonamides in drug discovery, offering improved hydrolytic stability and unique hydrogen-bonding geometries.[1] However, their synthesis is often plagued by competitive hydrolysis, poor solubility, and regioselectivity issues (N- vs. O-alkylation).[1]
This guide provides optimized workflows for the two primary derivatization pathways:
The Electrophilic Pathway: Coupling sulfamoyl chlorides with amines.[1]
The Nucleophilic Pathway: Functionalizing the sulfamide nitrogen via Mitsunobu or direct alkylation.[1]
Module 1: The Electrophilic Pathway (Sulfamoyl Chloride Coupling)
The most common route to N-ethylsulfamide derivatives involves reacting an amine scaffold (
) with N-ethylsulfamoyl chloride () or reacting a scaffold sulfamoyl chloride with ethylamine.[1]
Critical Troubleshooting: Hydrolysis & Reactivity
The Problem: Sulfamoyl chlorides are highly moisture-sensitive.[1] A common failure mode is the rapid hydrolysis of the chloride to the sulfonic acid (
) before coupling occurs, leading to low yields.
Optimized Protocol:
To maximize conversion, you must control the Base/Solvent/Temperature triad.[1]
Parameter
Standard Condition
Optimized Condition
Why?
Solvent
DCM (Methylene Chloride)
Anhydrous THF or MeCN
DCM often contains trace HCl/water stabilizers.[1] THF coordinates the intermediate, stabilizing the transition state.
Base
Pyridine (Excess)
TEA (1.2 eq) + DMAP (0.1 eq)
Pyridine can be difficult to remove.[1] TEA/DMAP acts as a nucleophilic catalyst, accelerating the reaction faster than hydrolysis can occur.[1]
Temperature
to RT
Low temperature suppresses the competitive hydrolysis pathway and prevents decomposition of the sulfamoyl chloride.[1]
Addition
Rapid addition
Slow, dropwise (30 min)
Prevents localized exotherms that degrade the sulfamoyl chloride.[1]
Step-by-Step Workflow: The "Low-Temp" Coupling
Preparation: Charge the reaction vessel with the amine scaffold (
equiv) and anhydrous THF ().
Activation: Add Triethylamine (
equiv) and DMAP ( equiv). Cool to (dry ice/acetone bath).
Addition: Dissolve N-ethylsulfamoyl chloride (
equiv) in minimal THF. Add dropwise over 30 minutes.
Note: If generating the chloride in situ from sulfuryl chloride (
), ensure excess is removed via vacuum before adding the amine.[1]
Ramp: Allow the mixture to warm to
over 2 hours. Do not heat to reflux unless conversion stalls.[1]
Quench: Quench with saturated
solution.
Visualizing the Pathway
Caption: Mechanism of sulfamoyl chloride coupling. Note the critical competition between product formation and hydrolysis at the intermediate stage.
Module 2: The Nucleophilic Pathway (Mitsunobu & Alkylation)
When the sulfamide core (
) is already established, further functionalization often requires alkylation.[1]
Critical Troubleshooting: N- vs. O-Alkylation
The Problem: The sulfamide proton is acidic (
). Under basic conditions, the negative charge delocalizes onto the oxygen, leading to competitive O-alkylation (formation of sulfimidates) vs. the desired N-alkylation.
Optimized Protocol: The Mitsunobu Reaction
The Mitsunobu reaction is superior to direct alkylation (Base + Alkyl Halide) because it proceeds under neutral conditions, favoring N-alkylation due to the specific mechanism involving the betaine intermediate.
Component
Recommendation
Function
Phosphine
or Polymer-bound
Generates the oxyphosphonium intermediate.[1] Polymer-bound aids purification.[1]
Azo Reagent
DIAD (Diisopropyl azodicarboxylate)
Preferred over DEAD (more stable, less explosive risk).[1]
Solvent
Toluene or DCM
Avoid polar aprotic solvents (DMF/DMSO) if possible, as they can encourage O-alkylation side reactions.[1]
Order of Addition
+ Alcohol Azo Sulfamide
Pre-forming the betaine ensures the alcohol is activated before the sulfamide is exposed.
FAQ: Troubleshooting Common Failures
Q: My reaction yields are inconsistent when using sulfuryl chloride (
) to make the starting material.A: Sulfuryl chloride is notoriously difficult to control because it can chlorinate the alkyl chain or produce symmetric sulfamides ().[1]
Fix: Switch to Chlorosulfonyl Isocyanate (CSI) . React CSI with tert-butanol to form
, then react with ethylamine to get .[1] Deprotect with TFA to get pure .[1] This "Burgess-type" pathway is cleaner.[1]
Q: I see a "gum" forming during the reaction that stops stirring.A: This is likely the triethylamine hydrochloride salt precipitating out in non-polar solvents like DCM.[1]
Fix: Switch to THF (solubilizes the intermediate better) or add a co-solvent like minimal DMF. Alternatively, use a stronger, non-nucleophilic base like LiHMDS at
for difficult substrates to keep the anion soluble.[1]
Q: How do I purify N-ethylsulfamides? They streak on silica.A: Sulfamides are polar and hydrogen-bond donors.[1]
Fix: Use DCM:MeOH (95:5) with 0.1% Ammonium Hydroxide or Triethylamine in the eluent.[1] The base deprotonates residual silanols on the silica, sharpening the peak shape.
For highly sensitive scaffolds where acid chlorides are too harsh, use Trans-sulfamoylation .[1] This involves reacting a "sulfamide donor" with your amine in the presence of a catalyst.[1]
Caption: Decision matrix for selecting the optimal reaction pathway based on substrate stability.
References
Winum, J. Y., et al. (2005).[1] "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Discusses the stability and bioisostere properties of sulfamides).
Rebros, M., et al. (2010).[1] "Synthesis of N-substituted sulfamides." Advanced Synthesis & Catalysis. (Key reference for trans-sulfamoylation methodologies). [1]
Sharpless, K. B., et al. (2014).[1] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie. (Modern approach using Sulfonyl Fluorides as stable alternatives to Chlorides).[1] [1]
Nicolaou, K. C., et al. (2000).[1] "New Uses for the Burgess Reagent in Chemical Synthesis." Chemistry - A European Journal.[1] (Details the formation of cyclic sulfamides and inner salts).
Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of N-ethylsulfamide
Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of N-ethylsulfamide by LC-MS/MS. As a small, polar molecule, N-ethylsulfamide presents unique analy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of N-ethylsulfamide by LC-MS/MS. As a small, polar molecule, N-ethylsulfamide presents unique analytical hurdles, with matrix effects being a primary contributor to inaccurate and imprecise results. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of matrix effects and to offer practical, field-proven strategies for their mitigation and elimination. Our approach moves beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and self-validating analytical method.
Section 1: Foundational Understanding of Matrix Effects
This section provides answers to frequently asked questions regarding the nature of matrix effects and how to diagnose their presence in your N-ethylsulfamide assay.
Q1: What is the matrix effect, and why is it a significant problem for N-ethylsulfamide analysis?
The matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS), this interference occurs within the ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] For N-ethylsulfamide, a small polar compound, this is particularly problematic in complex biological matrices like plasma, urine, or tissue homogenates.
The core issue is that endogenous matrix components (e.g., phospholipids, salts, proteins) can co-extract with N-ethylsulfamide and, if not chromatographically resolved, enter the mass spectrometer's ion source simultaneously.[5] These components can compete for the available charge, alter the droplet fission process in the electrospray ionization (ESI) plume, or change the local chemical environment, thereby suppressing the ionization of the target analyte.[2][3] This leads to poor accuracy, high variability, and a loss of sensitivity in the assay, compromising the reliability of quantitative results.[6]
Q2: What are the most common sources of matrix effects in biological samples?
The primary culprits behind matrix effects are endogenous and exogenous substances present in the biological sample. Understanding these sources is the first step toward effective removal.
Co-elute with polar analytes, especially in reversed-phase chromatography, and are highly ionizable, leading to significant ion suppression.[5][7]
Exogenous Components
Anticoagulants (e.g., EDTA, Heparin), Dosing vehicles (e.g., PEG 400), Co-administered drugs and their metabolites, Plasticizers, Detergents
Can be introduced during sample collection, storage, or preparation and may interfere with ionization.[5] Detergents, in particular, should be avoided when cleaning glassware for ESI-MS analysis.[8]
Chromatographic Factors
Mobile phase additives (e.g., TFA, TEA), Contaminants in solvents or reagents
Non-volatile additives can form adducts or suppress ionization.[3] Impurities in low-quality solvents can also contribute to background noise and suppression.[9]
Q3: How can I systematically assess the matrix effect in my assay?
Assessing the matrix effect is a mandatory part of method validation as per regulatory guidelines.[4] The most common and direct method is the post-extraction spike comparison . This quantitative approach allows you to measure the exact percentage of ion suppression or enhancement.
Protocol: Quantitative Assessment of Matrix Effect
Prepare Three Sets of Samples:
Set A (Neat Solution): Spike N-ethylsulfamide and its internal standard (IS) into the final mobile phase or reconstitution solvent.
Set B (Post-Extraction Spike): Process blank matrix samples (from at least 6 different sources) through the entire sample preparation procedure. Spike N-ethylsulfamide and IS into the final, extracted blank matrix just before LC-MS/MS analysis.
Set C (Pre-Extraction Spike): Spike N-ethylsulfamide and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery, not the matrix effect itself).
Analyze and Calculate:
Analyze all samples from Set A and Set B by LC-MS/MS.
Calculate the Matrix Factor (MF) for the analyte and the IS using the following formula:
MF = (Peak Area in Set B) / (Peak Area in Set A)
A MF of 1 indicates no matrix effect. A MF < 1 indicates ion suppression, and a MF > 1 indicates ion enhancement.
The IS-Normalized MF is then calculated to determine if the IS effectively compensates for the matrix effect:
IS-Normalized MF = (MF of Analyte) / (MF of IS)
Interpretation of Results:
IS-Normalized MF Value
Interpretation
Action Required
0.85 - 1.15
Acceptable. The IS adequately tracks and corrects for the matrix effect.
Proceed with method validation.
< 0.85 or > 1.15
Unacceptable. The matrix effect is significant and not compensated for by the IS.
Method optimization is required (See Section 2 & 3).
For a qualitative view, post-column infusion can be used during method development to identify regions of ion suppression in the chromatogram.[10] This involves infusing a standard solution of N-ethylsulfamide directly into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips in the baseline signal indicate retention times where co-eluting matrix components cause ion suppression.[10]
Section 2: Proactive Mitigation Strategies
The most robust analytical methods are designed from the outset to minimize matrix effects. This section details the critical choices in sample preparation and chromatography.
Q4: How do I select the most effective sample preparation technique to remove interferences?
Improving sample preparation is the most effective way to combat matrix effects.[1][11] The goal is to selectively isolate N-ethylsulfamide while removing as many interfering components as possible.[2] The choice of technique involves a trade-off between speed, cost, and cleanliness.
Comparison of Common Sample Preparation Techniques:
Technique
Principle
Pros for N-ethylsulfamide
Cons for N-ethylsulfamide
Protein Precipitation (PPT)
Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid.
Fast, simple, inexpensive, high recovery for polar analytes.
Non-selective; phospholipids and other endogenous components remain in the supernatant, often causing significant matrix effects.[6]
Liquid-Liquid Extraction (LLE)
Analyte is partitioned between two immiscible liquid phases based on its polarity and solubility.
Can effectively remove highly polar salts and non-polar phospholipids. Cleaner than PPT.[2]
Recovery of polar N-ethylsulfamide into an organic solvent can be challenging and may require pH adjustment or salting-out.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.
Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[1][2] Mixed-mode or HILIC SPE phases can be very effective for polar compounds.
More time-consuming and expensive; requires careful method development.
Recommendation for N-ethylsulfamide: Start with LLE or SPE. While PPT is fast, the high likelihood of ion suppression from co-extracted phospholipids often makes it unsuitable for sensitive, regulated bioanalysis.[6] A mixed-mode cation exchange SPE protocol is often an excellent choice for retaining a polar, potentially basic compound like N-ethylsulfamide while washing away neutral and acidic interferences.
Q5: How should I optimize my chromatography to separate N-ethylsulfamide from matrix interferences?
Chromatographic separation is your second line of defense.[3] The goal is to ensure that even if interfering compounds are extracted, they do not elute at the same time as your analyte.
Column Chemistry: For a polar molecule like N-ethylsulfamide, standard C18 columns may provide insufficient retention, causing it to elute early with phospholipids and other interferences.[12] Consider these alternatives:
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for polar analytes. It uses a high organic mobile phase, which can also enhance ESI sensitivity.
Polar-Embedded or Polar-Endcapped C18 Columns: These columns offer alternative selectivity and better retention for polar compounds compared to traditional C18 phases.
Mobile Phase Optimization:
pH: Adjust the mobile phase pH to ensure N-ethylsulfamide is in a single, charged form (typically pH 2 units below its pKa for a base). This improves peak shape and ionization efficiency.[8]
Modifiers: Use volatile modifiers like formic acid or ammonium formate (typically 0.1%).[12] These aid in protonation for positive ion mode ESI without causing significant signal suppression. Avoid non-volatile buffers like phosphate.
Gradient Adjustment: Develop a gradient that provides sufficient retention for N-ethylsulfamide, moving it away from the solvent front where most matrix components elute.[12]
Q6: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) crucial?
While the goal is to eliminate matrix effects, sometimes residual, variable suppression is unavoidable. An internal standard (IS) is used to compensate for this variability.[11] A SIL-IS (e.g., N-ethylsulfamide-d5) is the gold standard because it has nearly identical physicochemical properties to the analyte.[11] It will co-elute perfectly and experience the same degree of ion suppression or enhancement.[11] By monitoring the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving matrix effects when they are compromising your data quality.
Q7: My N-ethylsulfamide signal is low and highly variable across different plasma lots. How do I confirm ion suppression is the cause?
This is a classic symptom of matrix effects. The variability between different sources of matrix is a key indicator.[1]
Step-by-Step Diagnostic Plan:
Confirm the Problem Quantitatively: Execute the post-extraction spike experiment described in Q3 using at least six different lots of your biological matrix. If the coefficient of variation (%CV) of the matrix factor is high (>15%) and the IS-normalized MF is outside the 0.85-1.15 range, you have confirmed a problematic and variable matrix effect.
Identify the Suppression Zone: Use the post-column infusion technique (as described in Q3) to see where in the chromatogram the suppression is occurring.
Analyze Your Current Method:
Does your N-ethylsulfamide peak elute in this suppression zone?
Are you using a simple protein precipitation? This is the most likely cause.
Is your analyte eluting very early (low retention)? This increases the chance of co-elution with phospholipids.
Q8: I've confirmed my analyte elutes in a zone of ion suppression. What is the most effective way to fix this?
You have two primary strategies, which can be used in combination:
Improve Chromatographic Separation (Move the Analyte): This is often the easiest first step.[3]
Action: Modify your LC gradient to increase the retention time of N-ethylsulfamide, moving it out of the "suppression zone" which is typically in the first few minutes of a reversed-phase run.
Action: If increasing retention isn't possible or effective, switch to a different column chemistry (e.g., from C18 to HILIC) to fundamentally change the elution profile of both the analyte and the interferences.
Improve Sample Cleanup (Remove the Interference): This is the most robust and reliable solution.[1][7]
Action: If you are using protein precipitation, switch to LLE or SPE. This is the most common and impactful change to reduce matrix effects.[2][6]
Action: If you are already using LLE or SPE, re-optimize the procedure. Experiment with different extraction solvents (for LLE) or different wash and elution steps (for SPE) to achieve a cleaner extract.
Q9: My sensitivity is sufficient, but I'm still fighting matrix effects. Is simple dilution a valid strategy?
Yes, dilution can be a simple and effective strategy, but only if you have adequate sensitivity.[3] Diluting the sample extract with the mobile phase reduces the concentration of both the analyte and the interfering matrix components. This can often lower the concentration of the interferences below the threshold where they cause significant ion suppression.
When to Use: This is a good option when you have a high-concentration sample and your assay's sensitivity is not a limiting factor.
Caution: This approach reduces the concentration of your analyte, so it may not be feasible for assays requiring a very low limit of quantitation (LOQ). Always validate that your diluted sample concentration is still well above the LOQ.
References
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study.
Clinical Chemistry. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
ResearchGate. (2011). (PDF) Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study.
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
eScholarship.org. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling.
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
PubMed. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development.
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
AMSbiopharma. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
Chromatography Online. (2014). Ion Suppression in LC–MS–MS — A Case Study.
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
Inconsistency in biological data involving N-ethylsulfamide derivatives is a frequent, high-impact issue in hit-to-lead optimization. While often attributed to "biological noise," the root cause is frequently chemical instability or physical polymorphism inherent to the sulfamide (
This guide moves beyond basic troubleshooting to address the specific molecular vulnerabilities of N-ethylsulfamide batches. It provides a self-validating framework to ensure your
shifts are real, not artifacts of degradation or precipitation.[1]
Module 1: Chemical Purity & The "Invisible" Impurities
The Problem: Acid-Catalyzed Hydrolysis
Unlike amides, sulfamides and sulfonamides possess a distinct vulnerability to acidic hydrolysis.[1][2] If your N-ethylsulfamide batch was exposed to acidic conditions during synthesis workup (e.g., HCl salt formation) or storage, it may have partially degraded.[1]
The Mechanism:
The
bond is susceptible to cleavage in acidic media.[2] For N-ethylsulfamide, this releases ethylamine and the corresponding sulfonic/sulfamic acid precursor.
Biological Impact: Ethylamine is a primary amine that can react non-specifically with assay reagents or target proteins (Schiff base formation), creating false positives.[1] The resulting acidic shift in the stock solution can also denature sensitive enzymes.
Diagnostic Protocol: The "Purity Check"
Do not rely solely on the vendor's Certificate of Analysis (CoA) if the bottle has been opened.
LC-MS Verification: Run a standard reverse-phase gradient.
Watch for: A peak with
(loss of ethyl group) or the mass of the sulfonic acid parent.
Note: Ethylamine itself is often too small/polar to see on standard C18 columns without derivatization.[1]
H-NMR Validation:
Check the integral ratio of the ethyl group signals (
ppm triplet, ppm quartet) against the aromatic core. A loss of stoichiometry indicates hydrolysis or incorrect salt form calculation.[1]
Visualizing the Degradation Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism of N-ethylsulfamide, leading to active impurities.[1]
Module 2: Physical State & Solubility Traps
The Problem: Polymorphism & Dissolution Kinetics
Sulfonamides and sulfamides are notorious for exhibiting polymorphism (existing in multiple crystal forms).[1]
Batch A (Amorphous/Metastable): Dissolves rapidly. High apparent concentration.[1] High potency.
Batch B (Crystalline/Stable): Dissolves slowly.[1] May not reach full concentration in DMSO within the standard 15-minute prep time.[1] Low apparent potency.[1]
The "Crash Out" Phenomenon
N-ethylsulfamide derivatives often have limited aqueous solubility.[1] When a high-concentration DMSO stock (e.g., 10 mM) is spiked into aqueous assay buffer, the compound may precipitate as invisible colloidal aggregates.[1]
Result: These aggregates can sequester enzyme targets (non-specific inhibition), leading to false positive
values that vary wildly between batches depending on mixing speed and temperature.[1]
Troubleshooting Table: Physical Characterization
Observation
Potential Cause
Verification Step
Corrective Action
Inconsistent
Incomplete solubilization (Polymorphism)
Visual inspection of DMSO stock; Kinetic Solubility Assay
Sonicate stocks for 20 mins at 40°C; Switch to amorphous dispersion if possible.
Steep Hill Slope (>2.0)
Colloidal Aggregation (Promiscuous inhibitor)
Add 0.01% Triton X-100 to assay buffer
If activity disappears with detergent, it was an artifact.[1]
Shift in Potency >3x
Hydrate formation (Water uptake)
TGA (Thermogravimetric Analysis) or Karl Fischer titration
Store in desiccator; re-calculate molarity based on water content.[1]
Module 3: Experimental Workflow & FAQ
Standardized Solubilization Protocol
To ensure batch-to-batch consistency, treat every solid batch as a potential variable.
Weighing: Never weigh less than 2 mg to avoid static/balance errors.
Solvent: Use anhydrous DMSO (stored over molecular sieves).[1] Water in DMSO accelerates hydrolysis.[1]
Dissolution: Vortex for 60 seconds, then sonicate for 10 minutes .
Why? This breaks up stable crystal polymorphs that vortexing alone cannot dissolve.[1]
Clarification: Centrifuge the stock plate (1000 x g, 1 min) to pellet any undissolved micro-particles before pipetting.
Troubleshooting Decision Tree
Figure 2: Systematic workflow for isolating the source of N-ethylsulfamide inconsistency.
Frequently Asked Questions (FAQ)
Q: My N-ethylsulfamide batch turned slightly yellow after a month in DMSO. Is it safe to use?A:Proceed with caution. Color change often indicates oxidation of trace impurities (like residual anilines) or hydrolysis.[1] While the color itself might be a minor impurity (
), it signals that the conditions (likely moisture ingress) were sufficient to cause chemical change. Run an LC-MS check.[1] If the parent peak is , it may be salvageable, but for critical determination, discard it.[1]
Q: Why does the potency drop when I dilute the compound in PBS compared to Tris buffer?A: This is likely a pH-dependent solubility or ionization issue . The sulfonamide
is acidic (pKa typically 9-10, but lower with electron-withdrawing groups).[1]
Explanation: In Tris (often pH 7.4-8.0), a fraction of the compound may be ionized (more soluble).[1] In slightly more acidic buffers, it becomes neutral and may precipitate (crash out).[1]
Fix: Measure the pH of your final assay buffer after adding the compound stock to ensure it hasn't shifted, and ensure the buffer capacity is sufficient.
Q: Can I freeze-thaw my N-ethylsulfamide DMSO stocks?A:Avoid if possible. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into the hygroscopic DMSO.[1] This water promotes the acid-catalyzed hydrolysis described in Module 1.[1]
Best Practice: Aliquot stocks into single-use vials. Store at -20°C.
References
BenchChem Technical Support. (2025).[1][2] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.[1][2] Link[1]
Sainz-Díaz, C. I., et al. (2018).[1] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[1] Journal of Pharmaceutical Sciences.[1] Link
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.[1] Link[1]
Białk-Bielińska, A., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions.[1][2] Journal of Hazardous Materials.[1] Link
Kraker, G. (2021).[1] How to Identify and Prevent Batch Effects in Longitudinal Flow Cytometry Research Studies. Cytek Biosciences.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: N-Ethylsulfamide (CAS: 16974-32-6) as a Stable Sulfamoylating Agent
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Shift to Stable Donors
The introduction of the sulfamoyl moiety (
or ) is a critical step in the synthesis of carbonic anhydrase inhibitors, anticonvulsants, and HIV protease inhibitors. Historically, this transformation relied on highly reactive, volatile, and corrosive electrophiles like Sulfamoyl Chloride or Chlorosulfonyl Isocyanate (CSI) .
N-Ethylsulfamide represents a paradigm shift toward "Trans-sulfamoylation"—a strategy utilizing stable, solid sulfamide donors to transfer the sulfamoyl group under catalytic conditions. This guide compares N-Ethylsulfamide against its reactive counterparts, demonstrating its superiority in safety profile and atom economy for late-stage functionalization, despite lower intrinsic reactivity.
Reactivity Mode: Nucleophilic (native) or Electrophilic (via trans-sulfamoylation activation)
Key Advantage: Bench-stable solid; eliminates the risk of
gas evolution and explosive decomposition associated with sulfamoyl chlorides.
Comparative Analysis
The following analysis contrasts N-Ethylsulfamide with the three industry-standard alternatives: Sulfamoyl Chloride , Chlorosulfonyl Isocyanate (CSI) , and Burgess-type Reagents .
Performance Matrix
Feature
N-Ethylsulfamide
Sulfamoyl Chloride ()
Chlorosulfonyl Isocyanate (CSI)
Burgess-type Reagents
Stability
High (Stable solid, indefinite shelf life)
Low (Decomposes to ; hygroscopic)
Low (Violent reaction with water)
Medium (Hygroscopic solid)
Reactivity
Low (Requires catalyst/heat)
High (Instantaneous)
Extreme (Requires -78 °C)
Tunable (Mild)
Selectivity
Excellent (Tolerates Lewis basic sites)
Poor (Acid-sensitive groups degrade)
Poor (Reacts with alkenes/alcohols indiscriminately)
High (Specific for alcohols/amines)
Atom Economy
High (Ammonia/Amine byproduct)
Medium ( byproduct)
Low (Requires hydrolysis step)
Low (Large leaving group)
Safety
Green (Non-corrosive)
Red (Toxic, lachrymator)
Red (Corrosive, toxic)
Yellow (Sensitizer)
Deep Dive: Mechanism & Causality
vs. Sulfamoyl Chloride (The "Traditional" Route)
The Old Way: Generating N-ethylsulfamoyl chloride in situ involves reacting ethylamine with sulfuryl chloride (
). This releases massive amounts of gas and requires strict anhydrous conditions.
The N-Ethylsulfamide Way: It acts as a "sulfamoyl donor." In the presence of a metal catalyst (e.g., Cu or Rh) or under trans-amination conditions, the
group is transferred to the substrate.
Causality: The stability of the S-N bond in N-ethylsulfamide requires activation energy (heat/catalyst) to break, whereas the S-Cl bond in sulfamoyl chloride is weak and polarized, leading to indiscriminate reactivity.
vs. Chlorosulfonyl Isocyanate (CSI)
The CSI Route: CSI is the most potent electrophile. To get an N-ethylsulfamide derivative, one must react CSI with an alcohol (to block the isocyanate) and then the amine, or vice versa. It is a multi-step "pot" process that often yields side products (e.g., urethane formation).
The N-Ethylsulfamide Advantage: It is already "assembled." You are not building the core; you are attaching it. This reduces the step count in convergent synthesis.
Visualizing the Activation Pathways
The diagram below illustrates the divergent workflows. Note how N-Ethylsulfamide bypasses the hazardous "Chloride Route."
Caption: Comparison of high-energy electrophilic pathways (Red) vs. the stable trans-sulfamoylation pathway (Green).
Experimental Protocol: Trans-Sulfamoylation
This protocol describes the use of N-Ethylsulfamide to functionalize a secondary amine, a reaction that would be low-yielding with sulfamoyl chloride due to steric hindrance and competitive hydrolysis.
Objective: Synthesis of N-ethyl-N'-piperidinylsulfamide.
Materials
Reagent: N-Ethylsulfamide (1.2 equiv)
Substrate: Piperidine (1.0 equiv)
Catalyst:
(Scandium Triflate) (5 mol%) or commercially available trans-sulfamoylation catalysts.
Solvent: Acetonitrile (
) or Dioxane.
Workflow
Preparation: In a dry reaction vial, dissolve N-Ethylsulfamide (1.2 mmol) and Piperidine (1.0 mmol) in anhydrous Acetonitrile (3 mL).
Activation: Add
(0.05 mmol).
Reaction: Seal the vial and heat to 80 °C for 12 hours.
Mechanism Note: The Lewis acid coordinates to the sulfonyl oxygens, increasing the electrophilicity of the sulfur center, allowing the amine (piperidine) to displace the leaving group (ammonia or ethylamine exchange). Note: In this specific exchange, equilibrium control is key.
Monitoring: Monitor by TLC or LC-MS. The disappearance of the piperidine peak and appearance of the product mass (
) confirms conversion.
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.
Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).
Expected Yield: 75-85% (isolated).
Safety Note: Unlike the CSI method, this reaction produces no corrosive gas. The byproduct is ammonia (or amine exchange), which is easily trapped or vented.
Strategic Recommendations
When to use N-Ethylsulfamide:
Late-Stage Functionalization: When the substrate contains acid-sensitive groups (acetals, silyl ethers) that would not survive the
generated by sulfamoyl chloride.
Scale-Up: When handling gaseous reagents or highly toxic liquids (CSI) becomes a regulatory or safety burden.
Storage: When reagents need to be stored for long periods without degradation.
When to stick with CSI/Sulfamoyl Chloride:
Primary Alcohols: CSI remains the gold standard for converting primary alcohols to carbamates or sulfamates rapidly at low temperatures.
Non-Nucleophilic Substrates: If the substrate is extremely unreactive (sterically hindered), the "sledgehammer" approach of CSI might be necessary, provided the molecule can withstand the conditions.
References
GalChimia. (2021).[2] A selective sulfamoylation agent.[2][3] Retrieved from
Wang, J., & Hu, Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent.[2][3] Organic Letters, 23(7), 2595–2599.[2] Link
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[4][5][6][7][8][9][10] Medicinal Research Reviews, 25(2), 186-228.
Spillane, W. J., et al. (2004). Sulfamoylation of Amino Acids and Amines.[2][3][9] Phosphorus, Sulfur, and Silicon, 179, 1493.
TCI Chemicals. (n.d.). Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. Retrieved from
A Multi-dimensional Approach to Structural Verification: Validating N-ethylsulfamide with 2D NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all sub...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all subsequent data rests. While seemingly simple, small molecules like N-ethylsulfamide (C₂H₈N₂O₂S) can present ambiguities that, if unresolved, may compromise research outcomes. Isomeric confusion, for instance, could lead to misinterpreted biological activity or flawed reaction pathway analysis. One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, provides a foundational snapshot of a molecule's electronic environment. However, to move from a collection of signals to a definitive, validated structure, we must employ the power of two-dimensional (2D) NMR.[1]
This guide provides a comprehensive, field-proven workflow for the structural validation of N-ethylsulfamide. We will move beyond simply listing steps and delve into the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system. Each experiment provides a unique piece of the structural puzzle, and together, they offer an irrefutable confirmation of atomic connectivity.
The Analytical Strategy: From Fragmentation to Final Assembly
Our approach is systematic. We begin with foundational 1D NMR to identify the basic spin systems and carbon environments. We then deploy a series of 2D experiments to connect these puzzle pieces, culminating in a fully assembled and validated molecular structure.
Caption: Overall workflow for the structural validation of N-ethylsulfamide.
Part 1: Foundational Data from 1D NMR
Before delving into 2D techniques, acquiring high-quality ¹H and ¹³C NMR spectra is essential. These spectra provide the chemical shifts and coupling patterns that will be correlated in the 2D experiments. For N-ethylsulfamide, we anticipate a distinct set of signals corresponding to the ethyl group (-CH₂CH₃) and exchangeable protons on the nitrogen atoms (-NH and -NH₂).
Anticipated Structure and Atom Numbering:
Table 1: Hypothetical 1D NMR Data for N-ethylsulfamide in DMSO-d₆
Nucleus
Atom Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Inferred Assignment
¹H
H2
1.05
Triplet (t)
3H
-CH₃
¹H
H1
2.95
Quartet (q)
2H
-CH₂-
¹H
Hₙ
4.80
Broad Singlet (br s)
2H
-NH₂
¹H
Hₙ
6.70
Triplet (t)
1H
-NH-
¹³C
C2
15.2
-
-
-CH₃
¹³C
C1
37.5
-
-
-CH₂-
Note: Chemical shifts are illustrative and may vary based on experimental conditions. The multiplicity of the -NH- proton as a triplet suggests coupling to the adjacent -CH₂- group.
Part 2: Building the Connectivity Map with 2D NMR
While 1D NMR suggests the presence of an ethyl group, it does not definitively prove its connectivity to the sulfamide core. 2D NMR provides this crucial evidence by revealing through-bond correlations between nuclei.[2]
COSY: Mapping the ¹H-¹H Framework
Causality: The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton framework. It identifies protons that are spin-coupled, typically those separated by two or three bonds (²JHH, ³JHH).[3][4] The presence of a cross-peak between two proton signals in a COSY spectrum is direct evidence that they are neighbors in the molecular structure.[5]
Interpretation for N-ethylsulfamide:
Ethyl Fragment Confirmation: A strong cross-peak will appear between the triplet at δ 1.05 ppm (H2) and the quartet at δ 2.95 ppm (H1). This unambiguously confirms that these two sets of protons are coupled, establishing the -CH₂CH₃ spin system.
N-H Coupling: A cross-peak is expected between the -CH₂- quartet (H1) and the -NH- triplet at δ 6.70 ppm. This is a critical correlation, as it proves that the ethyl group is directly bonded to a nitrogen atom that bears a single proton.
Caption: Expected ¹H-¹H COSY correlations for N-ethylsulfamide.
HSQC: Linking Protons to their Carbons
Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[6][7] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection (¹JCH).[2][8] This technique is exceptionally powerful for assigning carbon signals, which often lack the detailed multiplicity information seen in proton spectra.
Interpretation for N-ethylsulfamide:
C1 Assignment: A cross-peak will connect the proton signal at δ 2.95 ppm (H1) with the carbon signal at δ 37.5 ppm. This definitively assigns the carbon at 37.5 ppm as C1 (-CH₂-).
C2 Assignment: A second cross-peak will connect the proton signal at δ 1.05 ppm (H2) with the carbon signal at δ 15.2 ppm, assigning this carbon as C2 (-CH₃).
Protons not directly attached to a carbon, such as the -NH and -NH₂ protons, will not show correlations in a ¹H-¹³C HSQC spectrum, which further aids in their assignment.[1]
Caption: Expected ¹H-¹³C HSQC correlations for N-ethylsulfamide.
HMBC: Assembling the Fragments via Long-Range Couplings
Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[7][9] Unlike HSQC, it suppresses one-bond correlations, focusing solely on longer-range connectivity.[8]
Interpretation for N-ethylsulfamide:
The HMBC spectrum provides the final, irrefutable evidence for the ethyl group's structure and its placement.
Intra-Fragment Confirmation: A cross-peak will be observed from the methylene protons (H1, δ 2.95 ppm) to the methyl carbon (C2, δ 15.2 ppm). This ²JCH correlation confirms the C1-C2 bond.
Intra-Fragment Confirmation (2): A cross-peak from the methyl protons (H2, δ 1.05 ppm) to the methylene carbon (C1, δ 37.5 ppm) will also be present. This ³JCH correlation provides redundant confirmation of the ethyl fragment's integrity.
Connectivity to the Core: Crucially, a correlation should be observed from the -NH- proton (δ 6.70 ppm) to the methylene carbon C1 (δ 37.5 ppm). This ²JNH correlation provides definitive proof that the nitrogen is bonded to the ethyl group's C1 carbon.
The absence of other long-range correlations is also informative. The lack of any HMBC correlations from H1 or H2 to other carbons confirms that the ethyl group is at a terminal position, connected to a heteroatom.
Table 2: Summary of Expected 2D NMR Correlations
Experiment
Proton (δ ppm)
Correlated Nucleus (δ ppm)
Correlation Type
Structural Information
COSY
H1 (2.95)
H2 (1.05)
³JHH
Confirms -CH₂CH₃ fragment
H1 (2.95)
NH (6.70)
³JHH
Confirms -NH-CH₂- linkage
HSQC
H1 (2.95)
C1 (37.5)
¹JCH
Assigns C1 as -CH₂-
H2 (1.05)
C2 (15.2)
¹JCH
Assigns C2 as -CH₃
HMBC
H1 (2.95)
C2 (15.2)
²JCH
Confirms C1-C2 bond
H2 (1.05)
C1 (37.5)
³JCH
Confirms C1-C2 bond
NH (6.70)
C1 (37.5)
²JNH
Confirms N-C1 bond
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are generalized protocols for acquiring the necessary data on a modern NMR spectrometer (e.g., 400-600 MHz).
Sample Preparation
Weigh approximately 5-10 mg of N-ethylsulfamide sample.
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar sample and to slow the exchange of N-H protons, allowing their couplings to be observed.
Transfer the solution to a 5 mm NMR tube.
Vortex the sample gently to ensure homogeneity.
NMR Data Acquisition
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Perform gradient shimming to optimize magnetic field homogeneity.
¹H Spectrum:
Pulse Program: Standard single-pulse (e.g., zg30).
Spectral Width: ~16 ppm.
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 8-16.
¹³C{¹H} Spectrum:
Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).
Spectral Width: ~220 ppm.
Acquisition Time: ~1 second.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024-4096 (dependent on concentration).
By systematically applying a suite of 2D NMR experiments, we have constructed an unassailable argument for the structure of N-ethylsulfamide.
COSY established the existence of the -CH₂CH₃ spin system and its direct connection to an NH group.
HSQC flawlessly mapped the protons of the ethyl group to their corresponding carbon atoms, confirming the ¹³C assignments.
HMBC served as the final arbiter, confirming the internal connectivity of the ethyl group through long-range C-H correlations and, most critically, linking the entire fragment to the nitrogen atom of the sulfamide core.
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
validation of the mechanism of action for N-ethylsulfamide-based compounds
Focus: Isoform Selectivity & Zinc Coordination Dynamics Executive Summary This technical guide evaluates the mechanism of action (MoA) of N-ethylsulfamide derivatives, positioning them as stable, selective bioisosteres o...
This technical guide evaluates the mechanism of action (MoA) of N-ethylsulfamide derivatives, positioning them as stable, selective bioisosteres of classical primary sulfonamides. While primary sulfonamides (
) remain the gold standard for Carbonic Anhydrase (CA) inhibition, their lack of isoform selectivity often leads to off-target systemic side effects.
The N-ethylsulfamide scaffold (
) introduces a specific steric and hydrophobic vector. This guide validates its mechanism through two distinct interaction modes: Zinc anchoring (via the ionized nitrogen) and hydrophobic probing (via the ethyl tail). We compare this performance against classical Sulfonamides and Ureas, supported by stopped-flow kinetic protocols and structural validation standards.
Part 1: The Chemical Context & Mechanistic Hypothesis[1]
The N-ethylsulfamide moiety operates on a "Dual-Anchor" mechanism. Unlike ureas (which are generally neutral and act as hydrogen bond donors/acceptors) or primary sulfonamides (which bind zinc tightly but indiscriminately), the N-ethylsulfamide offers a tunable platform.
Distorted tetrahedral coord. to Zn²⁺ via ionized N.
H-bond network (No metal coordination).
Metabolic Stability
High.
Very High (Resistant to hydrolysis).
Moderate (Susceptible to amidases).
Isoform Selectivity
Low (Pan-inhibitor).
Tunable (Ethyl group targets hydrophobic wall).
Variable.
pKa Influence
Acidic (~pKa 7-9).
Weakly Acidic (Modulated by R-groups).
Neutral.
The "Tail Approach" Mechanism
The N-ethyl group functions as a "tail" that interacts with the hydrophobic wall of the enzyme active site (specifically residues Val121, Val143, and Leu198 in hCA II). This interaction is critical for differentiating between cytosolic isoforms (hCA I, II) and tumor-associated isoforms (hCA IX, XII).
Mechanistic Insight: The sulfamide nitrogen (
) acts as a "zinc anchor," displacing the zinc-bound water molecule/hydroxide ion. Simultaneously, the N-ethyl group induces a steric clash in constitutive isoforms while fitting into the larger active sites of target isoforms, enhancing selectivity.
Part 2: Experimental Validation Framework
To validate the MoA of an N-ethylsulfamide candidate, researchers must triangulate data from enzymatic kinetics and structural biology .
The Gold Standard for measuring inhibition constants (
).
Objective: Determine the catalytic efficiency (
) of CA isozymes in the presence of the N-ethylsulfamide inhibitor.
Methodology:
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
Indicator: 0.2 mM Phenol Red.
Substrate: CO₂-saturated water (approx. 17-25 mM depending on T).
Workflow:
Step 1: Incubate the purified CA isozyme (concentrations 5–10 nM) with the N-ethylsulfamide inhibitor for 15 minutes at room temperature.
Step 2: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV).
Step 3: Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) over 0.5–1.0 seconds.
Data Analysis:
Calculate the initial velocity (
) of the CO₂ hydration reaction: .
Fit data to the Cheng-Prusoff equation to derive
:
Validation Criteria: A valid N-ethylsulfamide inhibitor should show time-dependent inhibition if the binding is slow, but typically exhibits rapid reversible binding with
Objective: Visualize the coordination of the sulfamide nitrogen to the Zinc ion and the orientation of the ethyl tail.
Methodology:
Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with the inhibitor (molar ratio 1:3).
Precipitant: 1.0 M sodium citrate, 0.1 M Tris-HCl (pH 8.5).
Data Collection: Diffraction data collected at cryogenic temperatures (100 K) using a synchrotron source.
Refinement:
Look for electron density connected to the Zn²⁺ ion.
Critical Check: The distance between the sulfamide nitrogen and Zn²⁺ should be 1.9–2.1 Å .
Tail Check: Verify the ethyl group orientation towards the hydrophobic pocket (Val135 region).
Part 3: Visualizing the Mechanism
The following diagrams illustrate the validation logic and the specific molecular interactions.
Diagram 1: The Validation Workflow
This flowchart ensures a self-validating loop between design, synthesis, and testing.
Caption: Integrated workflow for validating N-ethylsulfamide efficacy, moving from computational prediction to kinetic and structural confirmation.
Diagram 2: Molecular Interaction Logic (Zinc vs. Tail)
This diagram details the specific binding mode compared to alternatives.
Caption: Mechanistic bifurcation: The nitrogen anchors to the metal center, while the ethyl tail probes the hydrophobic pocket to drive selectivity.
Part 4: Data Interpretation & Performance Metrics
When reviewing data for N-ethylsulfamides, use the following benchmarks to assess validation success.
1. The Selectivity Ratio
The "Holy Grail" of sulfamide design is avoiding the ubiquitous hCA II (responsible for systemic side effects).
Target: SI > 50.
Interpretation: If the N-ethyl derivative achieves an SI > 50, the ethyl tail is successfully exploiting the structural differences in the hydrophobic pocket of the tumor-associated isoform hCA IX.
2. Binding Affinity ()
Compound Class
Typical (hCA II)
Typical (hCA IX)
Mechanism Note
Acetazolamide (Std)
~12 nM
~25 nM
Strong zinc binder; poor selectivity.
N-Ethylsulfamide
50–200 nM
10–30 nM
Reduced hCA II affinity due to steric clash; maintained hCA IX affinity.
Urea Derivative
> 1000 nM
> 1000 nM
No zinc coordination; weak inhibition.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a sulfamide inhibitor. Chemical Communications. Link
Koutnik, P., et al. (2017).[2] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society. Link
Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Journal of Medicinal Chemistry. Link
Navigating the Synthesis of N-Ethylsulfamide: A Comparative Cost and Process Analysis for Industrial Applications
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project progression. N-ethylsulfamide, a valuable buildin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project progression. N-ethylsulfamide, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth comparative analysis of different synthetic routes to N-ethylsulfamide, moving beyond simple material costs to encompass process efficiency, safety, and environmental impact. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.
Introduction: The Significance of N-Ethylsulfamide
N-ethylsulfamide belongs to the sulfamide class of organic compounds, which are characterized by a sulfuryl group flanked by two nitrogen atoms. The presence of the sulfamide moiety in drug candidates can impart desirable physicochemical properties, such as improved solubility and metabolic stability, and can act as a key pharmacophore for various biological targets. The ethyl substitution on one of the nitrogen atoms provides a handle for further molecular elaboration, making N-ethylsulfamide a versatile intermediate in the synthesis of complex bioactive molecules. The selection of an optimal synthetic route is therefore a critical consideration in the early stages of drug discovery and development, directly impacting project timelines and budgets.
The Dominant Synthetic Paradigm: Sulfonylation of Ethylamine
The most prevalent and industrially relevant approach to the synthesis of N-ethylsulfamide involves the reaction of ethylamine with a suitable sulfonylating agent. This nucleophilic substitution reaction is generally robust and high-yielding. The choice of the sulfonylating agent, however, is a critical determinant of the overall cost, safety, and environmental profile of the process. We will dissect three primary routes based on different sulfonylating precursors.
Route 1: The Sulfamoyl Chloride Approach
This route employs sulfamoyl chloride (H₂NSO₂Cl) as the electrophile, which reacts directly with ethylamine to furnish N-ethylsulfamide.
Reaction Scheme:
Experimental Protocol:
A solution of ethylamine (2.2 equivalents) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0-5 °C in an ice bath.
Sulfamoyl chloride (1.0 equivalent) is added dropwise to the cooled ethylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
The resulting slurry, containing the product and ethylamine hydrochloride, is filtered.
The filtrate is concentrated under reduced pressure.
The crude product can be purified by recrystallization or silica gel chromatography.
Causality Behind Experimental Choices:
The use of excess ethylamine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, forming ethylamine hydrochloride.[1]
Cooling the reaction mixture is crucial to control the exothermicity of the reaction and minimize the formation of side products.
Aprotic solvents are chosen to prevent the hydrolysis of the reactive sulfamoyl chloride.
Diagram of the Sulfamoyl Chloride Workflow:
Caption: Workflow for N-ethylsulfamide synthesis via the sulfamoyl chloride route.
Route 2: The Sulfuryl Chloride Method
This approach utilizes the highly reactive sulfuryl chloride (SO₂Cl₂) as the starting material. The reaction proceeds in a two-step, one-pot manner where sulfuryl chloride first reacts with an excess of ethylamine to form an intermediate N-ethylsulfamoyl chloride, which is then further reacted with ethylamine to yield the final product.
Reaction Scheme:
Experimental Protocol:
A solution of ethylamine (3.5 equivalents) in a suitable inert solvent (e.g., diethyl ether or dichloromethane) is cooled to -10 to 0 °C.
A solution of sulfuryl chloride (1.0 equivalent) in the same solvent is added dropwise to the ethylamine solution, maintaining the low temperature.
After the addition is complete, the reaction is stirred at low temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
The reaction mixture is then quenched with water.
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
A larger excess of ethylamine is required compared to Route 1 to drive the reaction to completion and neutralize the two equivalents of HCl generated.
Even lower temperatures are recommended due to the higher reactivity of sulfuryl chloride, which helps to control the reaction rate and prevent the formation of undesired byproducts.[2]
Diagram of the Sulfuryl Chloride Workflow:
Caption: Workflow for N-ethylsulfamide synthesis via the sulfuryl chloride route.
Route 3: The Chlorosulfonic Acid Pathway
Chlorosulfonic acid (ClSO₃H) offers a more direct and atom-economical approach, as it can be considered a precursor to sulfonyl chlorides. It reacts vigorously with ethylamine.
Reaction Scheme:
Experimental Protocol:
Ethylamine (3.5 equivalents) is dissolved in a chlorinated solvent like chloroform or dichloromethane and cooled to 0 °C.
Chlorosulfonic acid (1.0 equivalent) is added very slowly and carefully to the ethylamine solution, ensuring the temperature does not rise above 5 °C.
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.
The precipitated salts are filtered off.
The filtrate is carefully washed with a saturated sodium bicarbonate solution and then with brine.
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product, which is then purified.
Causality Behind Experimental Choices:
The highly reactive and corrosive nature of chlorosulfonic acid necessitates very slow addition and stringent temperature control to manage the strong exotherm and prevent degradation of the product.[3]
The work-up involves neutralization with a base to remove acidic byproducts.
Diagram of the Chlorosulfonic Acid Workflow:
Caption: Workflow for N-ethylsulfamide synthesis via the chlorosulfonic acid route.
An Alternative Synthetic Strategy: Ethylation of Sulfamide
A conceptually different approach to N-ethylsulfamide involves the direct ethylation of sulfamide (H₂NSO₂NH₂). This route avoids the use of highly reactive and corrosive sulfonylating agents.
Route 4: The Sulfamide Ethylation Approach
This method relies on the nucleophilicity of the sulfamide nitrogen to react with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
Reaction Scheme (using Ethyl Iodide):
Experimental Protocol:
To a solution of sulfamide (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), a suitable base such as sodium hydride or potassium carbonate (1.1 equivalents) is added.
The mixture is stirred at room temperature for 30 minutes to form the sulfamide anion.
Ethyl iodide (1.0 equivalent) is then added, and the reaction mixture is heated to 50-60 °C for several hours, monitoring the reaction by TLC or LC-MS.
After completion, the reaction is cooled to room temperature and quenched by the addition of water.
The product is extracted into an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried, and concentrated.
Purification is achieved through column chromatography.
Causality Behind Experimental Choices:
The use of a base is essential to deprotonate the sulfamide, significantly increasing its nucleophilicity to facilitate the reaction with the ethylating agent.
Heating is often required to drive the substitution reaction to completion.
Polar aprotic solvents are used to dissolve the sulfamide salt and promote the Sₙ2 reaction.
Diagram of the Sulfamide Ethylation Workflow:
Caption: Workflow for N-ethylsulfamide synthesis via the sulfamide ethylation route.
Comparative Cost and Process Analysis
The following table provides a semi-quantitative comparison of the four synthetic routes. The cost estimates are based on typical bulk pricing for technical grade reagents and are intended for comparative purposes. Actual costs will vary based on supplier, quantity, and market fluctuations.
Very High (extremely corrosive, violent reaction with water)[3][4]
Low to Moderate (depending on base and ethylating agent)
Reaction Conditions
Mild (0 °C to RT)
Low Temperature (-10 °C to RT)
Very Low Temperature (0 °C) with strict control
Moderate (RT to 60 °C)
Process Complexity & Work-up
Simple (filtration)
Moderate (aqueous work-up, chromatography)
Complex (vigorous reaction, careful work-up)
Moderate (aqueous work-up, chromatography)
Byproduct Generation
Ethylamine hydrochloride
Ethylamine hydrochloride
Ethylamine hydrochloride and sulfate salts
Halide or sulfate salts
Environmental Impact
Moderate (solvent use)
High (corrosive and hazardous reagents)
Very High (highly corrosive reagents and byproducts)[5]
Moderate (solvent and potential heavy metal from some bases)
Scalability
Good
Good, with excellent engineering controls
Challenging due to high reactivity and exothermicity
Fair to Good, depending on the choice of base
Estimated Overall Cost-Effectiveness
Good
Very Good
Potentially the cheapest, but with high safety and handling costs
Moderate
Conclusion and Recommendations
The choice of the optimal synthetic route to N-ethylsulfamide is a multi-faceted decision that balances raw material costs with process safety, complexity, and environmental considerations.
For large-scale industrial production where cost is the primary driver and robust engineering controls are in place, the Sulfuryl Chloride (Route 2) and Chlorosulfonic Acid (Route 3) routes are the most economically attractive. However, the significant safety and handling challenges associated with these reagents cannot be overstated and require substantial investment in specialized equipment and personnel training. The chlorosulfonic acid route, while using the cheapest starting material, presents the most significant process challenges.
The Sulfamoyl Chloride (Route 1) route offers a good balance of moderate cost, milder reaction conditions, and a simpler work-up procedure. This makes it an excellent choice for laboratory-scale synthesis and for manufacturing facilities where the handling of highly corrosive reagents is a concern.
The Sulfamide Ethylation (Route 4) represents a viable alternative, particularly when avoiding the use of sulfonyl chlorides is a priority. While the raw material costs may be higher and the reaction may require heating, the improved safety profile can be a significant advantage in certain contexts.
Ultimately, the most suitable synthetic route will depend on the specific capabilities and priorities of the manufacturing facility. A thorough risk assessment and process hazard analysis are essential before implementing any of these synthetic pathways on a large scale.
References
Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353–2360. [Link]
Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed. [Link]
Savateev, A., Kurpil, B., Mishchenko, A., Zhang, G., & Antonietti, M. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15047–15054. [Link]
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
Brandes, D. S., Liu, J. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PubMed Central. [Link]
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]
ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CHLOROSULPHONIC ACID. [Link]
ACS Publications. (n.d.). Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. [Link]
Kurpil, B., Markushyna, Y., Tarakina, N. V., Savateev, A., & Antonietti, M. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. PubMed Central. [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: SULFURYL CHLORIDE. [Link]
ResearchGate. (n.d.). Synthesis of N-chloroethylsulfamides. [Link]
Mibu, N., Yokoyama, T., & Togo, H. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by tert-Butyl Hypoiodite or N-Iodosuccinimide. PubMed. [Link]
International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 913–923. [Link]
Veolia North America. (n.d.). Chlorosulfonic Acid. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling N-ethylsulfamide
For the diligent researcher, scientist, and drug development professional, the safe handling of novel or less-common chemical reagents is paramount. N-ethylsulfamide, while not as extensively documented as some laborator...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the safe handling of novel or less-common chemical reagents is paramount. N-ethylsulfamide, while not as extensively documented as some laboratory staples, requires a cautious and informed approach to personal protection. This guide synthesizes established safety protocols for related sulfamide compounds to provide a robust framework for the safe handling, use, and disposal of N-ethylsulfamide, ensuring the well-being of laboratory personnel and the integrity of your research.
The Imperative of Proactive Protection: Understanding the Risks
The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contaminated hands. Chronic exposure to related compounds has been associated with more severe health effects, underscoring the importance of consistent and correct use of personal protective equipment (PPE).
Core Directive: A Multi-Layered Approach to Safety
A comprehensive safety strategy for handling N-ethylsulfamide extends beyond simply wearing gloves and a lab coat. It encompasses a holistic workflow from preparation to disposal, with each step designed to minimize exposure risk.
Pre-Handling Checklist: Setting the Stage for Safety
Consult All Available Safety Information: Before beginning any procedure, consult any internal safety data or risk assessments your institution may have for N-ethylsulfamide or related compounds.
Designate a Handling Area: All work with N-ethylsulfamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3].
Assemble All Necessary PPE: Ensure all required PPE is readily available, inspected for integrity, and correctly sized for the user.
Prepare for Emergencies: Locate the nearest emergency shower, eyewash station, and fire extinguisher. Have a spill kit rated for chemical spills readily accessible.
Visualizing the PPE Workflow
The following diagram illustrates the essential steps for selecting and using PPE when handling N-ethylsulfamide.
Caption: Workflow for PPE selection and use when handling N-ethylsulfamide.
Essential Personal Protective Equipment: Your Last Line of Defense
The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling N-ethylsulfamide, based on the hazards associated with related sulfamide compounds.
Body Part
Recommended PPE
Rationale and Best Practices
Eyes/Face
Chemical safety goggles with side shields and a face shield.
Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face[4].
Hands
Double-gloving with nitrile or neoprene gloves.
Provides robust protection against skin contact. Change gloves every 30 minutes or immediately if contaminated or torn[4]. The outer glove should be removed before leaving the immediate work area to prevent the spread of contamination[5].
Body
A disposable, low-permeability, long-sleeved gown with tight-fitting cuffs.
Protects the skin and personal clothing from contamination. Gowns should be changed immediately after a spill or at the end of the work session[4][5].
Respiratory
A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization or if working outside of a fume hood.
Protects against the inhalation of airborne particles. The specific type of respirator should be determined by a formal risk assessment[4][6].
Feet
Closed-toe shoes made of a non-porous material.
Protects feet from spills.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to provide a clear, procedural framework for the safe handling of N-ethylsulfamide.
Step 1: Donning PPE
Hand Hygiene: Wash hands thoroughly with soap and water[5].
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
Gown: Put on the disposable gown, ensuring it is fully closed in the back[4].
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown[7].
Eye and Face Protection: Put on chemical safety goggles and a face shield.
Respiratory Protection (if required): Don the appropriate respirator, ensuring a proper seal.
Step 2: Handling N-ethylsulfamide
Work in a Fume Hood: All manipulations of N-ethylsulfamide should be performed within a certified chemical fume hood to minimize inhalation exposure[3].
Use Appropriate Tools: Utilize spatulas, scoops, and other tools designated for handling solid chemicals to avoid direct contact.
Containment: Keep containers of N-ethylsulfamide sealed when not in use.
Mindful Movements: Avoid sudden movements that could generate dust or cause spills.
Step 3: Doffing PPE
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
Gown: Untie or unsnap the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the designated hazardous waste container.
Face and Eye Protection: Remove the face shield and goggles. Clean and store them according to your institution's protocols.
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of N-ethylsulfamide and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Solid Waste: All solid N-ethylsulfamide waste and grossly contaminated disposable items (e.g., weigh boats, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.
Contaminated PPE: All used PPE, including gloves and gowns, should be considered hazardous waste and disposed of in a designated, sealed container.
Liquid Waste: If N-ethylsulfamide is used in a solution, the resulting liquid waste should be collected in a compatible, labeled hazardous waste container.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "N-ethylsulfamide."
Institutional Guidelines: Follow all institutional and local regulations for the storage and disposal of chemical waste[8].
By adhering to these rigorous safety protocols, researchers can confidently and safely work with N-ethylsulfamide, fostering a culture of safety and scientific excellence within the laboratory.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Ethylmaleimide, 99+%. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetraethylsulfamide. PubChem. Retrieved from [Link]
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Ethyl-p-toluenesulfonamide. PubChem. Retrieved from [Link]
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]
ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]